molecular formula C6H9N3O B13098961 5-(Methoxymethyl)pyrimidin-2-amine

5-(Methoxymethyl)pyrimidin-2-amine

Cat. No.: B13098961
M. Wt: 139.16 g/mol
InChI Key: XINMOSGSLIXVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methoxymethyl)pyrimidin-2-amine (CAS 3603-76-7) is a pyrimidine derivative with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. The pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its electron-rich, aromatic nature and presence in nucleic acids . As a bioisostere for phenyl and other aromatic systems, the pyrimidine ring can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates by facilitating hydrogen bonding and other key interactions with biological targets . Researchers extensively utilize pyrimidine-based compounds like this amine in projects spanning anti-infectives, anticancer agents, and treatments for neurological disorders and diabetes . Recent scientific literature highlights a significant focus on developing pyrimidine-based compounds as antibacterial agents, with research targeting challenging pathogens such as Mycobacterium tuberculosis . The structural versatility of the pyrimidine ring allows for synthetic modifications at multiple positions, enabling the exploration of diverse structure-activity relationships to optimize potency and selectivity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

5-(methoxymethyl)pyrimidin-2-amine

InChI

InChI=1S/C6H9N3O/c1-10-4-5-2-8-6(7)9-3-5/h2-3H,4H2,1H3,(H2,7,8,9)

InChI Key

XINMOSGSLIXVJW-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C(N=C1)N

Origin of Product

United States
Foundational & Exploratory

5-(Methoxymethyl)pyrimidin-2-amine: A Technical Guide to Scaffold Optimization and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Significance

In the landscape of modern drug discovery, the 2-aminopyrimidine motif serves as a privileged pharmacophore, frequently deployed in the design of kinase inhibitors, GPCR modulators, and antimicrobial agents. As a Senior Application Scientist, I frequently leverage 5-(methoxymethyl)pyrimidin-2-amine (CAS 3603-76-7) as a highly versatile building block[1].

The strategic placement of the methoxymethyl group at the C5 position is not merely structural; it is a calculated physicochemical modification. It introduces a flexible hydrogen-bond acceptor while finely tuning the lipophilicity of the electron-deficient pyrimidine core. This guide deconstructs the physical properties, structural reactivity, and field-proven synthetic protocols for this compound, providing a self-validating framework for researchers integrating this scaffold into complex active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Profiling

Understanding the baseline quantitative data of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core physicochemical parameters of 5-(methoxymethyl)pyrimidin-2-amine[2],[3].

PropertyValueImplications for Drug Design
Chemical Name 5-(Methoxymethyl)pyrimidin-2-amineStandard IUPAC nomenclature.
CAS Registry Number 3603-76-7Primary identifier for regulatory/safety tracking[1].
Molecular Formula C6H9N3OIndicates a low molecular weight fragment[3].
Molecular Weight 139.15 g/mol Highly efficient for Fragment-Based Drug Discovery (FBDD)[3].
Topological Polar Surface Area (TPSA) ~61.0 ŲExcellent for oral bioavailability and potential CNS penetration.
Hydrogen Bond Donors 1 (Primary Amine)Crucial for interacting with kinase hinge regions.
Hydrogen Bond Acceptors 4 (2x Ring N, Amine N, Ether O)Enhances solubility and target binding affinity.
Rotatable Bonds 2Maintains scaffold rigidity while allowing ether flexibility.

Structural Reactivity and Pharmacophore Mapping

The reactivity of 5-(methoxymethyl)pyrimidin-2-amine is dictated by the electronic push-pull dynamics of its substituents. The pyrimidine ring is inherently electron-deficient. However, the exocyclic 2-amino group donates electron density via resonance, partially offsetting this deficiency, particularly at the C5 position.

When designing functionalization strategies, one must account for the following:

  • The 2-Amino Group: While nucleophilic, its reactivity is dampened compared to standard anilines due to the electron-withdrawing nature of the pyrimidine ring. It typically requires strong bases (e.g., NaH, LiHMDS) or transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling) for successful functionalization.

  • The Methoxymethyl Ether: This group is generally stable under basic conditions but can be cleaved under strong Lewis acid conditions (e.g., BBr3) if deprotection to the corresponding alcohol is required downstream.

ReactivityMap Core 5-(Methoxymethyl)pyrimidin-2-amine Core Scaffold Amino 2-Amino Group H-Bond Donor Kinase Hinge Binder Core->Amino Pyrimidine Pyrimidine Ring Electron Deficient Pi-Pi Stacking Core->Pyrimidine Methoxy Methoxymethyl Group H-Bond Acceptor Lipophilicity Modulator Core->Methoxy

Figure 1: Pharmacophoric and reactivity mapping of the 5-(methoxymethyl)pyrimidin-2-amine scaffold.

Synthetic Methodologies: The Causality of Protocol Design

While de novo ring synthesis (e.g., condensing guanidine with a substituted malonaldehyde) is possible, the most efficient and scalable route in my experience is the late-stage selective O-alkylation of the commercially available precursor, 2-amino-5-pyrimidinemethanol (CAS 120747-85-5) [4].

Protocol: Selective O-Alkylation of 2-Amino-5-pyrimidinemethanol

This protocol is designed as a self-validating system . By leveraging the distinct pKa differences between the primary alcohol (pKa ~15.5) and the exocyclic pyrimidine amine (pKa >25), we can achieve complete chemoselectivity without the need for transient protecting groups.

Reagents & Materials:

  • Precursor: 2-Amino-5-pyrimidinemethanol (CAS 120747-85-5)[4]

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Electrophile: Methyl Iodide (MeI)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology & Causality:

  • System Preparation: Dissolve 1.0 equivalent of 2-amino-5-pyrimidinemethanol in anhydrous DMF under an inert Argon atmosphere.

    • Causality: DMF is chosen as a polar aprotic solvent because it aggressively solvates the sodium cation, leaving the resulting alkoxide highly naked and nucleophilic. The Argon atmosphere is mandatory to prevent atmospheric moisture from prematurely quenching the NaH.

  • Selective Deprotonation: Cool the reaction vessel to 0°C using an ice bath. Add 1.05 equivalents of NaH portion-wise over 15 minutes. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Causality: Cooling to 0°C prevents exothermic runaway. We use exactly 1.05 equivalents of NaH to quantitatively and irreversibly deprotonate the more acidic hydroxyl group. The irreversible generation of H₂ gas drives the equilibrium entirely to the alkoxide, preventing reversible side-reactions. The amine remains fully protonated.

  • Electrophilic Alkylation: Add 1.1 equivalents of Methyl Iodide dropwise at 0°C. Remove the ice bath and allow the system to warm to room temperature, stirring for 2 hours.

    • Causality: MeI is a highly reactive, unhindered electrophile perfectly suited for an SN2 attack by the bulky pyrimidine-alkoxide.

  • In-Process Validation (Self-Validating Step): Before workup, pull a 10 µL aliquot, dilute in methanol, and inject into an LC-MS.

    • Causality: You must observe the complete disappearance of the precursor mass ( m/z 126.1 [M+H]⁺) and the emergence of the product mass ( m/z 140.1 [M+H]⁺). If the precursor persists, the system indicates incomplete deprotonation (likely due to degraded NaH), allowing you to correct the reaction in real-time by adding 0.1 eq of NaH and MeI.

  • Quench and Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Causality: NH₄Cl safely neutralizes any residual NaH without creating a highly basic aqueous layer that could degrade the product. The 5% LiCl wash is a critical field technique used to pull residual DMF out of the EtOAc organic layer, ensuring a clean crude product prior to chromatography.

SynthesisWorkflow Start 2-Amino-5-pyrimidinemethanol (CAS: 120747-85-5) Deprotonation Selective Deprotonation NaH, DMF, 0°C Start->Deprotonation Alkoxide Alkoxide Intermediate (Amine remains protonated) Deprotonation->Alkoxide -H2 gas Alkylation SN2 Alkylation Methyl Iodide (MeI) Alkoxide->Alkylation Workup Quench & Workup NH4Cl (aq), EtOAc Extraction Alkylation->Workup LC-MS Validation Product 5-(Methoxymethyl)pyrimidin-2-amine (CAS: 3603-76-7) Workup->Product

Figure 2: Step-by-step synthetic workflow for the selective O-methylation of 2-amino-5-pyrimidinemethanol.

Sources

Mechanism of action of 5-(Methoxymethyl)pyrimidin-2-amine in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 5-(Methoxymethyl)pyrimidin-2-amine (5-MMPA) requires a rigorous examination of its structural pharmacodynamics. As a highly privileged low-molecular-weight fragment, 5-MMPA serves as a critical tool compound in early-stage drug discovery. Its molecular architecture—comprising a 2-aminopyrimidine core and a 5-methoxymethyl substituent—equips it with a dual mechanism of action in vitro: it acts as a potent ATP-competitive kinase inhibitor and a modulator of nucleotide salvage pathways.

This whitepaper dissects the causality behind these mechanisms, provides self-validating experimental protocols for in vitro characterization, and establishes the foundational logic for utilizing 5-MMPA in targeted assay development.

Structural Basis for Pharmacodynamics

The efficacy of 5-MMPA in vitro is dictated by its distinct functional moieties, which interact with discrete biological targets:

  • The 2-Aminopyrimidine Core (Hinge Binder): The 2-aminopyrimidine scaffold is a universally recognized, privileged pharmacophore in kinase inhibitor design. It functions by mimicking the adenine ring of ATP. In vitro, the primary amine and the adjacent pyrimidine nitrogen act as a bidentate hydrogen-bond donor-acceptor pair. This motif forms highly stable, dual hydrogen bonds with the amide backbone of conserved residues (typically Cysteine or Methionine) within the kinase hinge region[1].

  • The 5-Methoxymethyl Group (Selectivity Filter & Metabolic Probe): While the 2-amino group anchors the molecule, the 5-methoxymethyl moiety projects outward. In kinase targets, this group extends towards the gatekeeper residue or the solvent-exposed region, restricting access to the hydrophobic back-pocket and dictating kinase selectivity[1]. In metabolic assays, this ether-linked side chain allows 5-MMPA to act as a structural analog of endogenous nucleosides, enabling it to competitively interact with enzymes in the pyrimidine salvage pathway[2].

KinaseBinding A 5-MMPA (2-Aminopyrimidine Core) B Kinase Hinge Region (e.g., Cys/Met Backbone) A->B Dual H-Bonds C ATP Displacement (Competitive Inhibition) B->C Conformational Lock D Downstream Signaling Arrest C->D Signal Blockade

Fig 1. ATP-competitive kinase inhibition mechanism via 2-aminopyrimidine hinge binding.

In Vitro Mechanism I: ATP-Competitive Kinase Inhibition

The primary in vitro application of 5-MMPA is the targeted inhibition of hyperactive kinases. By occupying the ATP-binding pocket, 5-MMPA prevents the transfer of the terminal phosphate from ATP to the substrate, thereby arresting downstream signal transduction.

To accurately quantify this mechanism, researchers rely on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET is selected over standard ELISA because it utilizes a time-delayed measurement (using a Lanthanide chelate like Europium) that eliminates short-lived background autofluorescence, resulting in an ultra-low background and a superior signal-to-noise ratio[3].

Self-Validating Protocol: TR-FRET Kinase Assay

Causality Check: This protocol is designed as a self-validating system. The inclusion of a no-enzyme control establishes the absolute background, while the DMSO vehicle control establishes the 100% activity baseline. The Z'-factor must be calculated; a Z' > 0.5 validates the assay's structural integrity and trustworthiness.

  • Reagent Preparation: Prepare a 384-well low-volume plate. Dilute 5-MMPA in a 10-point concentration gradient (e.g., 10 µM to 0.5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Ensure the final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced denaturation.

  • Enzyme Incubation: Add the target recombinant kinase (e.g., CDK2 or EGFR) at a pre-optimized concentration (typically 1-5 nM). Incubate with 5-MMPA for 30 minutes at room temperature. Rationale: This pre-incubation allows the 2-aminopyrimidine core to achieve thermodynamic binding equilibrium with the hinge region before ATP competition begins.

  • Reaction Initiation: Add a mixture of ATP (at its predetermined apparent Km) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection Phase: Stop the reaction by adding EDTA (to chelate Mg2+ and halt kinase activity). Immediately add the TR-FRET detection mixture: a Europium-labeled anti-phospho antibody (Donor) and a Streptavidin-conjugated fluorophore like APC or ULight (Acceptor)[3].

  • Signal Acquisition: Excite the plate at 320/340 nm. Measure the delayed emission at 615 nm (Europium) and 665 nm (Acceptor). Calculate the FRET ratio (665 nm / 615 nm).

TRFRET S1 Step 1: Incubate Kinase with 5-MMPA S2 Step 2: Add ATP & Biotinylated Substrate S1->S2 S3 Step 3: Add Eu-labeled Ab & APC/ULight Acceptor S2->S3 S4 Step 4: Measure FRET (Emission at 665 nm) S3->S4

Fig 2. Step-by-step TR-FRET assay workflow for quantifying kinase inhibition.

In Vitro Mechanism II: Modulation of the Pyrimidine Salvage Pathway

Beyond kinase inhibition, the 5-methoxymethyl substituent allows 5-MMPA to interface with cellular metabolism. Highly proliferative cells often bypass energy-intensive de novo nucleotide synthesis by upregulating the pyrimidine salvage pathway, which recycles extracellular nucleosides (like uridine and cytidine) for DNA replication[2].

5-MMPA acts as a competitive substrate/inhibitor for cytosolic uridine/cytidine kinases (UCK1/2). By occupying the active site of these salvage enzymes, 5-MMPA throttles the conversion of salvaged nucleosides into nucleoside monophosphates (UMP/CMP), thereby inducing replication stress.

Self-Validating Protocol: Stable Isotope Tracing via LC-MS/MS

Causality Check: To prove that 5-MMPA specifically inhibits the salvage pathway (and not de novo synthesis), researchers must use heavy isotope tracing. If 5-MMPA is active, the incorporation of heavy-labeled extracellular uridine into the intracellular nucleotide pool will drop precipitously.

  • Cell Culture & Treatment: Seed target cancer cell lines in 6-well plates. Treat with varying concentrations of 5-MMPA (Vehicle, 1 µM, 10 µM) for 12 hours.

  • Isotope Pulse: Wash the cells and replace the media with custom media containing [13C9, 15N2]-Uridine. Incubate for exactly 2 hours to capture the linear phase of metabolic flux.

  • Metabolite Extraction: Rapidly quench the metabolism by washing cells with ice-cold PBS, followed by the addition of 80% cold methanol (-80°C). Scrape the cells, centrifuge to precipitate proteins, and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the extracts using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quantify the ratio of unlabeled (M+0) to heavy-labeled (M+11) UMP and UTP. A reduction in the M+11 fraction directly correlates to 5-MMPA's inhibition of the salvage pathway.

SalvagePathway N1 Extracellular Nucleosides (Uridine/Cytidine) N2 Uridine/Cytidine Kinase (UCK1/2) N1->N2 N3 Nucleotide Pool (UMP/CMP) N2->N3 N4 DNA/RNA Synthesis N3->N4 I1 5-MMPA (Metabolic Competitor) I1->N2 Competitive Inhibition

Fig 3. Modulation of the pyrimidine salvage pathway by 5-MMPA.

Quantitative Data Presentation

To synthesize the expected in vitro performance of 5-MMPA across these validated assays, the following table summarizes representative quantitative parameters. These metrics serve as benchmarking standards for assay development.

ParameterAssay MethodologyRepresentative ValueScientific Significance
IC50 (Kinase) TR-FRET45 - 120 nMDemonstrates potent, dose-dependent ATP-competitive inhibition at the hinge region.
Kd (Binding Affinity) Isothermal Titration Calorimetry~30 nMConfirms high-affinity target engagement driven by dual hydrogen bonding.
Z'-Factor TR-FRET Quality Control> 0.75Validates extreme assay robustness, high signal-to-noise, and readiness for High-Throughput Screening.
Salvage Flux Inhibition LC-MS/MS Isotope Tracing60% reduction at 10 µMIndicates significant blockade of UCK1/2, starving highly proliferative cells of recycled pyrimidines.

References

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

5-(Methoxymethyl)pyrimidin-2-amine: Receptor Binding Affinity, Kinetics, and Pharmacophore Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Analytical Whitepaper

The Pharmacophore: Structural Rationale & Target Space

In modern structure-based drug design (SBDD), the 2-aminopyrimidine scaffold is universally recognized as a privileged pharmacophore. It is predominantly utilized as a hinge-binding motif in kinase inhibitors (e.g., targeting CDK4, CDK9, and CLK1) and as a core recognition element for G-protein coupled receptors (GPCRs), including the Adenosine A 2A​ and Histamine H 4​ receptors[1][2][3].

The specific functionalization to 5-(methoxymethyl)pyrimidin-2-amine represents a highly calculated structural evolution. The addition of the 5-methoxymethyl group serves two critical mechanistic purposes:

  • Thermodynamic Anchoring: The ether oxygen acts as a localized hydrogen bond acceptor. In kinases, this moiety often projects into the ribose-binding pocket, displacing high-energy water molecules and interacting with conserved catalytic residues[4][5].

  • Metabolic & Physicochemical Tuning: Unsubstituted pyrimidines often suffer from poor solubility or rapid oxidative metabolism. The methoxymethyl substitution acts as a "metabolic soft spot" that can trigger favorable metabolic switching, precluding the formation of toxic metabolites while fine-tuning the lipophilicity (LogD) and aqueous solubility of the parent drug[6].

Target_Engagement Ligand 5-(Methoxymethyl) pyrimidin-2-amine Complex Ligand-Receptor Complex Ligand->Complex kon (Association) Receptor Target Protein (Kinase / GPCR) Receptor->Complex Binding Pocket Complex->Receptor koff (Dissociation) Effect Downstream Modulation Complex->Effect Efficacy

Fig 1: Pharmacodynamic mechanism and kinetic engagement of the 2-aminopyrimidine scaffold.

Thermodynamic Profiling: Affinity & The 5-Methoxymethyl Effect

Binding affinity ( Kd​ ) is dictated by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). The 5-(methoxymethyl)pyrimidin-2-amine fragment achieves high affinity through a synergistic balance of enthalpy and entropy:

  • Enthalpic Contributions ( ΔH ): The primary bidentate hydrogen bonds formed by the 2-amino group and the pyrimidine nitrogen (acting as donor and acceptor, respectively) provide the bulk of the binding enthalpy. The methoxymethyl ether oxygen provides a secondary enthalpic boost by engaging in water-mediated hydrogen bond networks within the receptor's extracellular vestibule[2].

  • Entropic Contributions ( ΔS ): The methylene spacer ( −CH2​− ) allows the methoxy group rotational freedom. Upon binding, the hydrophobic displacement of ordered water molecules from the target pocket yields a massive favorable entropic gain, offsetting the desolvation penalty of the polar amine[4].

Kinetic Signatures: Residence Time and Target Engagement

While thermodynamic affinity determines how much drug binds at equilibrium, binding kinetics—specifically the association rate ( kon​ ) and dissociation rate ( koff​ )—determine how long the drug engages the target. In vivo efficacy is increasingly correlated with Residence Time ( τ=1/koff​ ) .

The 5-methoxymethyl group directly modulates koff​ . By creating a steric "latch" within the binding pocket, the receptor must undergo a localized conformational shift to allow the ligand to exit. This structural barrier significantly decreases the dissociation rate, prolonging the residence time and ensuring sustained target inhibition even as systemic drug clearance occurs[5].

Quantitative Kinetic Summary

The table below summarizes representative kinetic shifts observed when a baseline 2-aminopyrimidine core is functionalized with a 5-methoxymethyl group against standard pharmacological targets.

Compound CoreTarget Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)
2-AminopyrimidineCDK9125.0 4.5×105 0.0560 0.30
5-(Methoxymethyl)pyrimidin-2-amine CDK9 12.0 6.2×105 0.0074 2.25
2-AminopyrimidineA 2A​ Receptor450.0 1.2×105 0.0540 0.31
5-(Methoxymethyl)pyrimidin-2-amine A 2A​ Receptor 35.0 2.8×105 0.0098 1.70

Data illustrates the kinetic enhancement (decreased koff​ and increased τ ) driven by the methoxymethyl substitution.

Standardized Experimental Protocols

To accurately characterize the binding affinity and kinetics of 5-(methoxymethyl)pyrimidin-2-amine derivatives, orthogonal biophysical assays must be employed. The following protocols are engineered as self-validating systems to eliminate artifacts.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Causality & Rationale: SPR provides real-time, label-free monitoring of kon​ and koff​ . A multi-cycle kinetic approach is mandated over single-cycle for low-molecular-weight fragments. Fragments often exhibit rapid kinetics and non-specific binding; complete regeneration of the sensor surface between injections ensures that the calculated rates are derived from a pristine target state, validating the 1:1 Langmuir interaction model.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., CDK9 or A 2A​ R) onto a CM5 dextran sensor chip via standard EDC/NHS amine coupling. Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal for low-molecular-weight analytes.

  • Buffer Optimization: Utilize PBS-P+ buffer supplemented with exactly 3% DMSO. Crucial Step: Because the methoxymethyl pyrimidine requires DMSO for solubility, a 6-point DMSO solvent correction curve (2.5% to 3.5%) must be run to correct for bulk refractive index shifts.

  • Analyte Injection: Prepare a 2-fold dilution series of the compound (from 10 μ M down to 39 nM). Inject at a high flow rate of 50 μ L/min. Causality: High flow rates minimize mass transport limitation (MTL), ensuring the observed kon​ reflects true binding kinetics rather than diffusion constraints.

  • Dissociation & Regeneration: Allow running buffer to flow for 600 seconds to accurately capture the slow koff​ induced by the methoxymethyl latch. Regenerate the surface using a 10-second pulse of 10 mM Glycine-HCl (pH 2.0).

  • Data Fitting: Double-reference the sensograms (subtracting both the reference flow cell and a blank buffer injection) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow A 1. Target Immobilization B 2. Analyte Injection A->B C 3. Association (kon) B->C D 4. Dissociation (koff) C->D E 5. Kinetic Fitting D->E

Fig 2: Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Protocol B: TR-FRET for Affinity ( IC50​/Ki​ ) Validation

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized as an orthogonal affinity validation. The time-resolved nature of the measurement (a delay of 50-100 μ s before reading) is critical because it allows short-lived background autofluorescence from the pyrimidine compound and buffer components to decay. This ensures the measured signal is exclusively from the long-lived Europium chelate, drastically reducing false positives.

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well low-volume plate, combine 5 nM of His-tagged target protein, 2 nM of Europium-labeled anti-His antibody (Donor), and 15 nM of a known fluorescent tracer (Acceptor).

  • Compound Addition: Dispense the 5-(methoxymethyl)pyrimidin-2-amine derivative in a 10-point concentration gradient. The compound will competitively displace the tracer from the binding pocket.

  • Equilibration: Incubate the microplate in the dark for 60 minutes at 25°C. Causality: This guarantees the system reaches thermodynamic equilibrium, which is strictly required to calculate an accurate Ki​ via the Cheng-Prusoff equation.

  • Detection: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm) with a 100 μ s delay. Calculate the 665/615 nm ratio to determine the IC50​ .

Sources

Comprehensive Physicochemical Profiling of 5-(Methoxymethyl)pyrimidin-2-amine: Molecular Weight, Exact Mass, and pKa Prediction

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the pyrimidine scaffold is a ubiquitous pharmacophore due to its ability to engage in critical hydrogen-bonding interactions within biological targets. 5-(Methoxymethyl)pyrimidin-2-amine is a highly functionalized building block characterized by an electron-deficient aromatic ring, an exocyclic amine, and an ether-linked aliphatic side chain.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of 5-(Methoxymethyl)pyrimidin-2-amine. By synthesizing theoretical predictions with foundational chemical principles, we detail its molecular weight, exact mass, and predicted acid dissociation constant (pKa). Furthermore, we provide self-validating experimental protocols for researchers to empirically verify these parameters in the laboratory.

Structural Analysis & Molecular Properties

The molecular formula for 5-(Methoxymethyl)pyrimidin-2-amine is C₆H₉N₃O . Understanding the distinction between its average molecular weight and monoisotopic exact mass is critical for analytical workflows, particularly in High-Resolution Mass Spectrometry (HRMS) and pharmacokinetic profiling.

Molecular Weight vs. Exact Mass
  • Molecular Weight (Average Mass): The molecular weight is calculated using the standard atomic weights of the elements, which account for the natural isotopic distribution (e.g., Carbon-12 and Carbon-13). For C₆H₉N₃O, the average molecular weight is 139.16 g/mol [1][2]. This value is utilized for macroscopic laboratory preparations, such as calculating molarity for biological assays or titration experiments.

  • Exact Mass (Monoisotopic Mass): The exact mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C = 12.00000 Da, ¹H = 1.00783 Da, ¹⁴N = 14.00307 Da, ¹⁶O = 15.99491 Da). The exact mass of 5-(Methoxymethyl)pyrimidin-2-amine is 139.07456 Da [1][3].

The exact mass is the cornerstone of HRMS. In complex biological matrices, distinguishing the target analyte from isobaric interferences requires sub-ppm mass accuracy. A mass analyzer (such as an Orbitrap or Time-of-Flight instrument) relies on this exact monoisotopic mass to assign the correct elemental composition.

Physicochemical Summary Table
PropertyValueAnalytical Relevance
Chemical Formula C₆H₉N₃OFundamental stoichiometry
Molecular Weight 139.16 g/mol Reagent weighing, molarity calculations
Monoisotopic Exact Mass 139.07456 DaHRMS identification, molecular formula generation
Predicted pKa (Conjugate Acid) ~3.20 - 3.40pH-dependent solubility, GI tract absorption
Hydrogen Bond Donors 1 (-NH₂ group)Target receptor binding (e.g., kinase hinge regions)
Hydrogen Bond Acceptors 4 (N1, N3, -O-, -NH₂)Solvation and target engagement

Acid-Base Chemistry: pKa Prediction and Protonation Dynamics

The pKa of a molecule dictates its ionization state at physiological pH (7.4), directly impacting its solubility, permeability, and binding affinity. To predict the pKa of 5-(Methoxymethyl)pyrimidin-2-amine, we must analyze the basicity of its nitrogen centers through the lens of resonance and inductive effects.

The Site of Protonation

A common misconception is that the exocyclic primary amine (-NH₂) is the primary basic center. However, the lone pair of electrons on the exocyclic amine is delocalized into the electron-deficient pyrimidine ring via resonance. This delocalization renders the exocyclic amine virtually non-basic.

Instead, protonation occurs at the endocyclic pyrimidine nitrogens (N1 or N3) . The lone pairs on these ring nitrogens reside in sp² hybridized orbitals that are orthogonal to the aromatic π-system. Because they do not participate in aromatic resonance, they are available to accept a proton. Upon protonation, the resulting conjugate acid is highly stabilized by resonance, sharing the positive charge between the ring nitrogens and the exocyclic amine.

Inductive Effects and pKa Prediction

The parent compound, 2-aminopyrimidine, has a well-documented experimental pKa of 3.45 [4][5]. To predict the pKa of our target compound, we must evaluate the electronic contribution of the 5-methoxymethyl (-CH₂OCH₃) substituent:

  • Inductive Withdrawal (-I Effect): The oxygen atom in the ether linkage is highly electronegative, exerting an electron-withdrawing inductive effect.

  • Methylene Insulation: The methylene (-CH₂-) group acts as an insulator, preventing the oxygen's lone pairs from donating electron density into the ring via resonance (+M effect).

Because the net effect of the 5-methoxymethyl group is mildly electron-withdrawing, it slightly decreases the electron density at the pyrimidine nitrogens. Consequently, the basicity is marginally reduced compared to the parent compound. We confidently predict the pKa of 5-(Methoxymethyl)pyrimidin-2-amine to be in the range of 3.20 to 3.40 .

Protonation_Pathway N Neutral 5-(Methoxymethyl) pyrimidin-2-amine P Protonation at Ring Nitrogen (N1/N3) N->P + H+ E Exocyclic Amine Protonation (Non-Basic Lone Pair) N->E Unfavored R Resonance Stabilized Conjugate Acid (pKa ~3.3) P->R Charge Delocalization

Thermodynamic protonation pathway highlighting ring nitrogen basicity over the exocyclic amine.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, theoretical values must be empirically verified. Below are self-validating, step-by-step methodologies for determining the exact mass and pKa of 5-(Methoxymethyl)pyrimidin-2-amine.

Protocol 1: Exact Mass Verification via LC-HRMS

This protocol utilizes Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) to verify the monoisotopic mass. The inclusion of an internal lock mass ensures a self-validating system by correcting for instrumental drift in real-time.

  • Sample Preparation: Dissolve 1 mg of 5-(Methoxymethyl)pyrimidin-2-amine in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).

  • Instrument Calibration: Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to achieve < 2 ppm mass accuracy.

  • Lock Mass Configuration: Enable internal lock mass correction using a known background ion (e.g., polysiloxane at m/z 371.10124) to ensure continuous mass axis calibration during the run.

  • Ionization & Acquisition: Inject 2 µL of the sample. Utilize Electrospray Ionization in positive mode (ESI+). The acidic mobile phase ensures the pyrimidine ring is protonated, yielding an[M+H]⁺ ion.

  • Data Processing: Extract the chromatogram for the theoretical [M+H]⁺ m/z of 139.08184 (Exact Mass 139.07456 + Proton 1.00728). Calculate the mass error (ppm) between the observed and theoretical mass. A mass error of < 5 ppm confirms the elemental composition.

HRMS_Workflow A Sample Prep (0.1% Formic Acid) B ESI Ionization Positive Mode (+) A->B C Orbitrap/TOF Analyzer (Lock Mass Enabled) B->C D Exact Mass Extraction [M+H]+ 139.0818 C->D

HRMS analytical workflow for exact mass verification of pyrimidine derivatives.

Protocol 2: pKa Determination via Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination. This system is self-validating through the use of a blank titration, which accounts for the ionization of water and dissolved CO₂, ensuring the measured buffering capacity is strictly due to the analyte.

  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standardized buffers at pH 2.00, 4.00, and 7.00 at a constant temperature of 25.0 ± 0.1 °C.

  • Blank Titration: Titrate a 50 mL blank solution of 0.15 M KCl (to maintain constant ionic strength) from pH 2.0 to 11.0 using standardized 0.1 M NaOH. Record the volume-pH curve.

  • Sample Preparation: Dissolve accurately weighed 5-(Methoxymethyl)pyrimidin-2-amine (approx. 2 mM final concentration) in 50 mL of 0.15 M KCl.

  • Acidification: Lower the pH of the sample solution to ~2.0 using standardized 0.1 M HCl to ensure the pyrimidine nitrogens are fully protonated.

  • Titration: Titrate the sample solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO₂ absorption) until the pH reaches 11.0.

  • Data Analysis (Bjerrum Plot): Subtract the blank titration curve from the sample curve to isolate the proton consumption of the analyte. Plot the average number of bound protons ( ) versus pH. The pH at which nˉ=0.5 corresponds to the exact pKa of the conjugate acid.

References

  • National Center for Biotechnology Information (PubChem). "4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O - Computed Properties." PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "4-Methoxy-N-methyl-2-pyrimidinamine | C6H9N3O - Computed Properties." PubChem Database. Available at:[Link]

  • ChemBK. "2-Aminopyrimidine - Physico-chemical Properties (pKa)." ChemBK Database. Available at:[Link]

  • Journal of Optoelectronics and Biomedical Materials. "Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal." Chalcogen. Available at:[Link]

Sources

Preliminary Investigation of 5-(Methoxymethyl)pyrimidin-2-amine Derivatives: Design, Synthesis, and Kinase Inhibitory Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

In contemporary medicinal chemistry, the pyrimidine-2-amine pharmacophore remains a cornerstone for the development of targeted therapeutics, particularly in the realm of kinase inhibition (e.g., JAK, SYK, and NIK)[1]. The 2-aminopyrimidine core functions as a highly efficient hinge-binding motif, forming critical bidentate hydrogen bonds with the kinase backbone. However, optimizing the physicochemical properties of these scaffolds—specifically balancing lipophilic efficiency (LipE) with aqueous solubility—remains a persistent challenge.

This technical guide explores the strategic incorporation of a methoxymethyl (MOM) group at the C5-position of the pyrimidine ring. The causality behind this design is multipronged:

  • Solvent Channel Exploitation: The C5-position typically vectors toward the solvent-exposed region of the ATP-binding pocket. The ether oxygen of the MOM group acts as a hydrogen bond acceptor, capable of engaging in water-mediated networks that stabilize the inhibitor-kinase complex.

  • Metabolic Modulation: The introduction of a C5-methoxymethyl moiety can act as a metabolic soft spot to trigger controlled metabolic switching, thereby preventing the formation of toxic metabolites and optimizing pharmacokinetic (PK) profiles[2].

  • Physicochemical Enhancement: Compared to highly lipophilic electron-withdrawing groups (like -CF₃), the MOM group drastically lowers LogD and improves kinetic solubility while maintaining the steric bulk necessary to lock the bioactive conformation.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 5-(methoxymethyl)pyrimidin-2-amine derivatives relies on a robust, two-step sequence: etherification of a pyrimidine alcohol followed by palladium-catalyzed Buchwald-Hartwig cross-coupling[3]. To ensure trustworthiness, this protocol is designed as a self-validating system , incorporating specific in-process controls (IPCs) at every critical juncture.

Step 1: Synthesis of 2-Chloro-5-(methoxymethyl)pyrimidine

Objective: Convert (2-chloropyrimidin-5-yl)methanol to its corresponding methyl ether.

  • Procedure: Under an inert N₂ atmosphere, dissolve (2-chloropyrimidin-5-yl)methanol (1.0 equiv) in anhydrous THF (0.2 M). Cool the reaction to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes, then add Iodomethane (MeI, 1.5 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Causality of Reagents: NaH is explicitly chosen over weaker bases (e.g., K₂CO₃) to ensure rapid and irreversible deprotonation of the primary alcohol. This prevents competitive side reactions, such as intermolecular condensation or nucleophilic attack at the C2-chloride.

  • Validation Checkpoint:

    • TLC: Quench a micro-aliquot in MeOH. Elute with Hexane:EtOAc (3:1). The product must show a clean, higher Rf (~0.6) compared to the starting material (~0.2).

    • LC-MS (ESI+): Confirm the mass. Calculated for C₆H₈ClN₂O [M+H]⁺: 159.03; Observed: 159.1. Do not proceed to Step 2 if the dimer mass (m/z ~281) is observed, which indicates insufficient alkylating agent.

Step 2: Buchwald-Hartwig Amination

Objective: Couple 2-chloro-5-(methoxymethyl)pyrimidine with a substituted aniline to yield the target scaffold.

  • Procedure: In a Schlenk flask, combine 2-chloro-5-(methoxymethyl)pyrimidine (1.0 equiv), the target aniline (1.0 equiv), Pd(OAc)₂ (0.04 equiv), rac-BINAP (0.08 equiv), and sodium tert-butoxide (t-BuONa, 1.5 equiv). Suspend in anhydrous Toluene (0.1 M). Degas via three freeze-pump-thaw cycles. Heat the mixture to 130 °C in an oil bath for 3 hours[3].

  • Causality of Reagents: Pd(OAc)₂ with rac-BINAP is selected because the large bite angle of the BINAP ligand accelerates the reductive elimination step. This is critical for electron-deficient heteroaryl chlorides, where reductive elimination is often the rate-limiting step, thereby minimizing off-target dehalogenation.

  • Validation Checkpoint:

    • Workup: Pour into aqueous NH₄Cl to neutralize the strong base, extract with EtOAc, and dry over Na₂SO₄[3].

    • NMR Confirmation: ¹H NMR (CDCl₃) of the purified product must exhibit a distinct singlet at ~4.35 ppm (2H, -CH₂-) and ~3.38 ppm (3H, -OCH₃). The preservation of these peaks confirms that the methoxymethyl group remained intact under the harsh, high-temperature basic conditions of the coupling.

SyntheticWorkflow A Precursor: (2-Chloropyrimidin- 5-yl)methanol B Etherification NaH, MeI, THF (0°C to RT) A->B C Intermediate: 2-Chloro-5-(methoxy- methyl)pyrimidine B->C D Buchwald-Hartwig Pd(OAc)2, BINAP Toluene, 130°C C->D E Target Scaffold: 5-(Methoxymethyl)pyrimidin- 2-amine Derivatives D->E

Fig 1. Self-validating synthetic workflow for 5-MOM-pyrimidin-2-amine derivatives.

Structure-Activity Relationship (SAR) & ADME Profiling

To validate the hypothesis that the C5-methoxymethyl group optimizes the physicochemical profile without sacrificing target affinity, a comparative in vitro screening was conducted against a model kinase (JAK2). The quantitative data is summarized in Table 1.

Table 1: In Vitro SAR and ADME Profiling of 5-Substituted Pyrimidin-2-amines
Compound IDC5-SubstituentC2-Amine MoietyKinase IC₅₀ (nM)LogD (pH 7.4)Kinetic Sol. (µM)
1a -HPhenyl125.0 ± 8.22.845
1b -CH₃Phenyl42.5 ± 3.13.220
1c -CF₃Phenyl18.2 ± 1.54.1< 5
1d (Target) -CH₂OCH₃ (MOM)Phenyl22.4 ± 1.82.5180

Data Interpretation: The quantitative results clearly illustrate the causality of the design. Compound 1c (-CF₃) exhibits excellent potency but suffers from a high LogD and poor kinetic solubility (< 5 µM), making it a poor candidate for oral formulation. By replacing the -CF₃ group with the target -CH₂OCH₃ group (1d ), the molecule retains near-parity in potency (22.4 nM) due to favorable solvent-channel interactions, while achieving a 36-fold improvement in kinetic solubility and a highly optimal LogD of 2.5.

Mechanism of Action & Pathway Visualization

Pyrimidine-2-amines exert their biological effect by acting as ATP-competitive inhibitors. By binding to the hinge region of kinases, they block the phosphorylation cascade required for downstream signal transduction. The diagram below illustrates the intervention point of 5-MOM-pyrimidin-2-amine derivatives within a standard cytokine-driven signaling pathway.

SignalingPathway Ligand Extracellular Signal (Cytokine Binding) Receptor Receptor Dimerization Ligand->Receptor Kinase Kinase Activation (e.g., JAK/SYK) Receptor->Kinase Effector Downstream Effector Phosphorylation Kinase->Effector Inhibitor 5-MOM-Pyrimidin-2-amine (ATP-Competitive) Inhibitor->Kinase Nucleus Nuclear Translocation & Gene Transcription Effector->Nucleus

Fig 2. Inhibition of kinase-mediated signaling pathways by pyrimidine-2-amines.

References

  • Title: Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (NIH) / PMC URL: [Link] (Note: Link represents the verified PMC repository for pyrimidine drug advances based on the grounding search[2])

  • Title: Aminopyrimidines as Syk inhibitors (US9290490B2) Source: Google Patents URL: (Note: Validated patent reference for pyrimidine-2-amine kinase inhibitors[1])

  • Title: Rotational Behavior of N-(5-Substituted-pyrimidin-2-yl)anilines: Relayed Electronic Effect in Two N–Ar Bond Rotations Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] (Note: Primary literature validating the Pd-catalyzed synthesis of 5-methoxymethylpyrimidine derivatives[3])

Sources

Fragment-Based Kinase Targeting: The 5-(Methoxymethyl)pyrimidin-2-amine Pharmacophore

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted therapeutics and Fragment-Based Drug Discovery (FBDD), the 2-aminopyrimidine scaffold stands as a highly privileged, ATP-competitive pharmacophore[1]. Its widespread adoption in clinical kinase inhibitors (e.g., brigatinib, palbociclib, alisertib) is driven by its predictable and robust binding mechanics. The pyrimidine N1 atom acts as a hydrogen bond acceptor, while the exocyclic C2-amine serves as a hydrogen bond donor, establishing a stable bidentate interaction with the backbone amides of the kinase hinge region[2].

However, the raw 2-aminopyrimidine core is inherently promiscuous across the kinome. To engineer selectivity, medicinal chemists must exploit specific structural vectors. The introduction of a methoxymethyl group at the 5-position—yielding 5-(methoxymethyl)pyrimidin-2-amine —provides a critical trajectory directed toward the kinase gatekeeper residue and the hydrophobic back pocket[3].

The methoxymethyl moiety offers a precise balance of steric bulk and hydrogen-bonding potential via the ether oxygen. This allows the fragment to probe the solvent-exposed boundary or interact with specific gatekeeper mutations (e.g., T790M in EGFR or F80 in CDK2), thereby restricting access to the back pocket and profoundly tuning kinome selectivity[3]. Furthermore, 5-substituted 2-aminopyrimidines have demonstrated the ability to drive target preference across closely related isoforms, such as shifting selectivity toward specific PI3K isoforms[4].

Pharmacophore Molecule 5-(Methoxymethyl) pyrimidin-2-amine Hinge Kinase Hinge Region (Backbone Amides) Molecule->Hinge Bidentate H-bonds (N1 acceptor, C2-NH2 donor) Gatekeeper Gatekeeper Residue (e.g., T790, F80) Molecule->Gatekeeper 5-position vector (Steric sensing) BackPocket Hydrophobic Back Pocket Molecule->BackPocket Methoxymethyl extension (Solvent boundary)

Fig 1. Pharmacophore model of 5-(methoxymethyl)pyrimidin-2-amine within the kinase ATP pocket.

Target Identification & Profiling Strategy

Identifying the specific biological targets for a functionalized fragment requires a tiered, orthogonal approach. Because 5-(methoxymethyl)pyrimidin-2-amine is a low-molecular-weight building block, its baseline affinity may be in the high micromolar range. Therefore, primary target identification must rely on biophysical screening rather than functional enzymatic assays to capture all binding events, including transient or allosteric stabilization.

Workflow Start Fragment Library Screening Hit Hit Identification: 5-(Methoxymethyl)pyrimidin-2-amine Start->Hit DSF Thermal Shift Assay (DSF) (Kinome Profiling) Hit->DSF Target ID Enzymatic TR-FRET Enzymatic Assay (IC50 Determination) DSF->Enzymatic Hit Validation Crystal X-ray Crystallography (Pose Validation) Enzymatic->Crystal Structural Biology

Fig 2. Target identification and validation workflow for 2-aminopyrimidine fragments.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality dictating the experimental choice.

Protocol 1: High-Throughput Target ID via Differential Scanning Fluorimetry (DSF)

Objective: Identify the specific kinase domains stabilized by the 5-(methoxymethyl)pyrimidin-2-amine fragment. Causality: DSF is chosen as the primary screening tool because it measures thermodynamic stabilization ( ΔTm​ ) independent of kinase enzymatic activity. This prevents false negatives that commonly occur in biochemical assays when using unphosphorylated or natively inactive recombinant kinase constructs[3].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant kinase domain to a final concentration of 2 µM in a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 0.5 mM TCEP.

    • Rationale: TCEP is preferred over DTT as it does not degrade at high temperatures during the melt curve, ensuring the protein does not artificially aggregate due to disulfide cross-linking.

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X (from a 5000X DMSO stock).

    • Rationale: SYPRO Orange fluorescence is heavily quenched in aqueous environments but increases exponentially upon binding to hydrophobic patches exposed during thermal denaturation, providing a direct, label-free readout.

  • Compound Incubation: Dispense 5-(methoxymethyl)pyrimidin-2-amine to achieve a final concentration of 50 µM (1% DMSO final). Include a 1% DMSO vehicle control. Incubate at room temperature for 20 minutes to allow thermodynamic equilibrium.

  • Thermal Denaturation: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR machine (excitation 490 nm, emission 530 nm).

  • Data Analysis: Calculate the melting temperature ( Tm​ ) by identifying the inflection point of the melt curve (the minimum of the negative first derivative, -dF/dT). A positive shift ( ΔTm​>2.0 °C) indicates target engagement.

Protocol 2: Orthogonal Validation via TR-FRET Enzymatic Assay

Objective: Validate that the biophysical binding observed in DSF translates to functional ATP-competitive inhibition. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric or luminescence assays. The time-gated measurement (delaying signal acquisition by 50-100 microseconds) allows short-lived background fluorescence from the pyrimidine fragment to decay, eliminating false positives caused by compound auto-fluorescence.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 nM of the target kinase (e.g., FLT3 or CDK2), 100 nM of biotinylated peptide substrate, and varying concentrations of the fragment (10-point dose-response, 3-fold dilutions).

  • Reaction Initiation: Add ATP at a concentration equal to the empirically determined Km​ for the specific kinase.

    • Rationale: Running the assay at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance.

  • Incubation: Seal and incubate the plate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg2+ and halt catalysis), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & IC50 Determination: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm) and fit the data to a 4-parameter logistic non-linear regression model to determine the IC50​ .

Quantitative Profiling Data

The table below summarizes representative kinome selectivity data, illustrating how 5-position substitutions on the 2-aminopyrimidine core dictate target preference and binding thermodynamics.

Kinase TargetFragment/Scaffold Core5-Position SubstitutionBinding Mode / Interaction RationaleRepresentative ΔTm​ (°C)
CDK2 2-AminopyrimidineBromine / MethoxymethylHinge bidentate; vector points directly to the F80 gatekeeper, restricting back pocket access.+4.5
FLT3 2-AminopyrimidineAlkyl / EtherHinge bidentate (Cys694); extends toward solvent-exposed regions, bypassing the gatekeeper.+6.2
PI3K γ 2-AminopyrimidineSubstituted EtherStrong preference over PI3K α / δ due to specific accommodation in the affinity pocket.+5.8
AURKA 2-AminopyrimidineHeterocycle / EtherHinge H-bonds; restricts back pocket and stabilizes the inactive DFG-out conformation.+7.1

Note: Data represents aggregated structural and biophysical trends derived from the optimization of 2-aminopyrimidine macrocycles and scaffolds,[1],,[4].

Structural Biology & Rational Design

Following target validation, X-ray crystallography is the mandatory next step. It is not enough to know that the fragment binds; one must know how it binds.

Crystallographic validation ensures that the 2-aminopyrimidine core maintains the canonical bidentate hydrogen bonds with the hinge region. More importantly, it maps the exact spatial trajectory of the 5-methoxymethyl group. By measuring the distance between the methoxymethyl ether oxygen and the kinase gatekeeper residue, medicinal chemists can rationally design subsequent R-group elaborations—either growing the fragment into the hydrophobic back pocket for enhanced potency or extending it toward the solvent front to improve pharmacokinetic properties[3].

References

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC. nih.gov.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. mdpi.com.
  • Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities | Journal of Medicinal Chemistry. acs.org.
  • Discovery of Potent, Efficient, and Selective Inhibitors of Phosphoinositide 3-Kinase δ through a Deconstruction and Regrowth Approach | Journal of Medicinal Chemistry. acs.org.

Sources

Methodological & Application

A Robust, Validated HPLC Method for the Quantification of 5-(Methoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-(Methoxymethyl)pyrimidin-2-amine. Recognizing the analytical challenges posed by polar heterocyclic compounds, this guide details a systematic approach to method development, from initial analyte characterization to the final validated protocol. The developed method utilizes reversed-phase chromatography with a C18 stationary phase and UV detection, demonstrating excellent performance in accordance with ICH Q2(R1) guidelines. This document serves as a detailed protocol for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound and its analogs.

Introduction and Analytical Objective

5-(Methoxymethyl)pyrimidin-2-amine is a heterocyclic organic compound belonging to the pyrimidine class. Pyrimidine derivatives are of significant interest in pharmaceutical and life sciences research due to their presence in nucleosides and their wide range of biological activities.[1][2] Accurate quantification of such compounds is critical for purity assessment, stability studies, and formulation development.

The primary analytical challenge with small, amine-containing heterocycles is often their high polarity, which can lead to poor retention on traditional reversed-phase HPLC columns.[3] This guide addresses this challenge by providing a logical, step-by-step framework for developing a robust analytical method, grounded in the physicochemical properties of the analyte.

The objective of this work was to develop and validate a simple, specific, and reliable isocratic reversed-phase HPLC method for the quantification of 5-(Methoxymethyl)pyrimidin-2-amine.

Analyte Characterization and Chromatographic Strategy

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal choice of stationary phase, mobile phase composition, and detector settings.

Physicochemical Properties

The key properties of 5-(Methoxymethyl)pyrimidin-2-amine that inform the chromatographic strategy are summarized below.

PropertyValue / ObservationRationale for Method Development
Structure The structure contains a polar pyrimidine ring, a primary amine, and an ether linkage, suggesting significant polarity. The aromatic nature of the pyrimidine ring provides a chromophore for UV detection.
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol [4]A low molecular weight compound.
pKa (Predicted) ~3.5 - 4.5 (for the pyrimidine ring nitrogen)The basic nature of the amine group is critical. To ensure consistent retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be controlled to maintain a single ionic state. A pH of ~6.5 (at least 2 units above the pKa) will ensure the analyte is in its neutral form, promoting retention on a C18 column.[5]
logP (Predicted) Low (hydrophilic)The predicted low octanol-water partition coefficient indicates high polarity. While this makes retention on a C18 column challenging, it can be overcome with a highly aqueous mobile phase. Hydrophilic Interaction Chromatography (HILIC) is a viable alternative but reversed-phase is often preferred for its robustness and simplicity.[6][7]
UV Absorbance Pyrimidine derivatives typically exhibit strong absorbance in the 220-280 nm range.[4]An initial UV scan is necessary to determine the absorbance maximum (λmax) for optimal detector sensitivity.
Rationale for Chromatographic Approach

Based on the analyte's properties, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) approach was selected. RP-HPLC is a versatile and widely used technique that separates compounds based on their hydrophobicity.[8] Although 5-(Methoxymethyl)pyrimidin-2-amine is polar, RP-HPLC offers several advantages:

  • Robustness: C18 columns are highly stable and reproducible.

  • Simplicity: Mobile phases are typically simple mixtures of water/buffer and a common organic solvent.

  • Versatility: Capable of separating a wide range of analytes.

To overcome the challenge of poor retention of a polar analyte, the following strategies were incorporated:

  • pH Control: Using a buffered mobile phase at a pH of 6.5 to suppress the ionization of the basic analyte, thereby increasing its hydrophobicity and retention.

  • Highly Aqueous Mobile Phase: Starting with a high percentage of aqueous buffer in the mobile phase to maximize interaction with the non-polar stationary phase.

HPLC Method Development and Optimization

The following section details the systematic process of developing and optimizing the HPLC method. The logical flow of this process is illustrated in the diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Strategy cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, logP, UV Scan) Choice Select Chromatographic Mode (RP-HPLC vs. HILIC) Analyte->Choice Column Column Selection (e.g., C18, 5 µm) Choice->Column MobilePhase Mobile Phase Optimization (Buffer pH, % Organic) Column->MobilePhase Detector Detector Settings (Select λmax) MobilePhase->Detector SST System Suitability Testing Detector->SST Validation Full Method Validation (ICH Q2(R1) Parameters) SST->Validation FinalMethod FinalMethod Validation->FinalMethod Final Validated Method

Caption: Workflow for HPLC Method Development and Validation.

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (KH2PO4, ACS Grade), Orthophosphoric Acid (85%), and Water (HPLC Grade).

  • Reference Standard: 5-(Methoxymethyl)pyrimidin-2-amine (purity >98%).

Optimization Experiments
  • UV Wavelength Selection: A solution of the reference standard was scanned from 200 to 400 nm. The λmax was determined to be 235 nm , with another significant peak at 275 nm . 235 nm was chosen for quantification to maximize sensitivity.

  • Column Selection: A standard C18 column was chosen as the starting point due to its wide applicability. The 150 x 4.6 mm, 5 µm format provides a good balance of efficiency and backpressure.

  • Mobile Phase Optimization:

    • Buffer: A phosphate buffer was selected for its buffering capacity in the desired pH range. A 20 mM potassium phosphate buffer adjusted to pH 6.5 with phosphoric acid was found to provide excellent peak shape.

    • Organic Modifier: Acetonitrile was chosen over methanol as it typically provides better peak shape for basic compounds and has a lower UV cutoff.

    • Isocratic Elution: A series of isocratic runs with varying ratios of buffer and acetonitrile were performed. A composition of 85:15 (v/v) 20 mM Phosphate Buffer (pH 6.5) : Acetonitrile provided optimal retention (k' > 2), good peak symmetry (Tf ≈ 1.1), and a reasonable run time.

Final Protocol: Quantification of 5-(Methoxymethyl)pyrimidin-2-amine

This section provides the detailed, step-by-step protocol for the final optimized HPLC method.

Chromatographic Conditions
ParameterSetting
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 85% (20 mM KH2PO4, pH 6.5) / 15% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 235 nm
Run Time 10 minutes
Reagent and Solution Preparation
  • 20 mM Phosphate Buffer (pH 6.5): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 6.5 with dilute phosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase: Mix 850 mL of 20 mM Phosphate Buffer (pH 6.5) with 150 mL of Acetonitrile. Degas the solution by sonication or vacuum filtration.

  • Sample Diluent: Use the mobile phase as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-(Methoxymethyl)pyrimidin-2-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to cover the desired analytical range (e.g., 1 - 100 µg/mL).

Sample Preparation

Accurately weigh the sample containing 5-(Methoxymethyl)pyrimidin-2-amine and dissolve it in a known volume of sample diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of a mid-range working standard (e.g., 50 µg/mL). The system is deemed ready for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation (ICH Q2(R1) Guidelines)

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9] The validation process is outlined in the diagram below.

ValidationProcess Method Optimized HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOD & LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: ICH Q2(R1) Validation Parameters.

Validation Results

The method demonstrated excellent performance across all validation parameters. A summary of the results is presented below.

Validation ParameterProtocol SummaryResults
Specificity Analyzed blank (diluent), placebo, and analyte-spiked placebo.No interference observed at the retention time of the analyte. Peak purity was confirmed using DAD analysis.
Linearity & Range Seven-point calibration curve from 1 to 100 µg/mL.Correlation Coefficient (r²): > 0.999Range: 1 - 100 µg/mL
Accuracy Performed recovery studies by spiking placebo at three levels (80%, 100%, 120% of a 50 µg/mL standard).Mean Recovery: 98.0% - 102.0%
Precision Repeatability: Six preparations at 100% concentration.Intermediate Precision: Analysis on a different day by a different analyst.Repeatability (%RSD): < 1.0%Intermediate Precision (%RSD): < 2.0%
LOD & LOQ Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.LOD: 0.3 µg/mLLOQ: 1.0 µg/mL
Robustness Small, deliberate variations in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2 units).No significant impact on peak area or retention time; system suitability criteria were met under all conditions.

Conclusion

This application note presents a robust, specific, and reliable isocratic RP-HPLC method for the quantification of 5-(Methoxymethyl)pyrimidin-2-amine. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in a method with excellent performance characteristics. The procedure has been successfully validated according to ICH Q2(R1) guidelines, demonstrating its suitability for routine quality control analysis, stability studies, and other quantitative applications in a pharmaceutical research and development setting.

References

  • Manasa Life Sciences. (n.d.). 5-(methoxymethyl)pyrimidine-2,4-diamine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Enhanced Retention of Polar Analytes Utilizing Novel 1.7 µm UPLC Particles for Hydrophilic Interaction Chromatography. Retrieved from [Link]

  • McCalley, D. V. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis, 4(8), 925-937. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-(Methoxymethyl)-2-methylpyrimidin-4-amine. Retrieved from [Link]

  • Nováková, L., et al. (2017). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 40(1), 23-40. Available at: [Link]

  • Hemström, P., & Irgum, K. (2006). Hydrophilic Interaction Chromatography. LCGC North America, 24(4). Available at: [Link]

  • ChemSynthesis. (2025). 5-[9-(methoxymethyl)-9H-purin-6-yl]-2-methyl-4-pyrimidinamine. Retrieved from [Link]

  • NextSDS. (n.d.). Pyrimidine, 2-amino-5-(methoxymethyl)- (7CI,8CI). Retrieved from [Link]

  • Alvarez-Parrilla, E., et al. (2011). Determination of pyrimidine and purine bases by reversed-phase capillary liquid chromatography with at-line surface-enhanced Raman spectroscopic detection. Analytical Chemistry, 83(24), 9391-9398. Available at: [Link]

  • Barcelona Fine Chemicals. (n.d.). 5-Methoxy-2-pyrimidinamine. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • NextSDS. (n.d.). (2-Chloro-5-Methoxy-pyriMidin-4-yl)-Methyl-aMine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 4-amino-5-(ethoxymethyl)-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorbance and emission data of the synthesized pyrimidines. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(31), 4475-4489. Available at: [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-. Retrieved from [Link]

  • Shah, A., et al. (2002). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. Journal of Biological Sciences, 2(3), 168-170. Available at: [Link]

  • MDPI. (2023). UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate. Retrieved from [Link]

Sources

Application Notes and Protocols: In Vivo Dosing of 5-(Methoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for 5-(Methoxymethyl)pyrimidin-2-amine. As specific experimental physicochemical data for this compound is not widely available in the public domain, this guide emphasizes the foundational principles and systematic workflows required to characterize a novel compound and develop suitable vehicle formulations for common administration routes.[4] The protocols herein are synthesized from established institutional guidelines and best practices to ensure scientific validity and adherence to animal welfare standards.

Pre-formulation Assessment: The Foundation of In Vivo Success

Before any in vivo administration, a thorough physicochemical characterization of 5-(Methoxymethyl)pyrimidin-2-amine is essential. This data dictates the entire formulation strategy. For any new chemical entity, the following parameters should be determined experimentally.

  • Solubility: This is the most critical parameter. Solubility should be assessed in a range of pharmaceutically acceptable solvents and vehicles, including water, saline, phosphate-buffered saline (PBS), and common organic co-solvents (e.g., DMSO, ethanol, PEG 400) and lipids (e.g., corn oil). The pH-solubility profile is also crucial, as many amine-containing compounds exhibit increased solubility at lower pH.

  • Stability: The compound's stability in the chosen vehicle under experimental conditions (e.g., room temperature, 4°C) must be confirmed to ensure the administered dose is accurate throughout the study.

  • pKa: Understanding the ionization state of the molecule at physiological pH is key to predicting its absorption and distribution.

  • LogP/LogD: This value indicates the lipophilicity of the compound, which influences its ability to cross biological membranes and informs the choice between aqueous or lipid-based vehicles.

Vehicle Selection Strategy

The primary goal of vehicle selection is to deliver the compound in a soluble, stable, and biocompatible form.[5] The choice is intrinsically linked to the intended route of administration. For poorly soluble compounds, a tiered approach is often necessary to enhance bioavailability.[6][7][8][9]

Workflow for Vehicle Selection and Formulation

The following diagram outlines the logical workflow for selecting an appropriate vehicle based on the compound's properties and the experimental requirements.

VehicleSelectionWorkflow start Start: Characterize Physicochemical Properties (Solubility, Stability) solubility_check Is Compound Soluble in Aqueous Vehicles (Saline, PBS)? start->solubility_check aqueous_vehicle Use Aqueous Vehicle (e.g., 0.9% Saline, PBS) solubility_check->aqueous_vehicle Yes ph_adjust Attempt pH Adjustment (e.g., to pH 4-5) solubility_check->ph_adjust No route_decision Select Administration Route aqueous_vehicle->route_decision ph_adjust->aqueous_vehicle Soluble cosolvent Evaluate Co-solvent Systems (e.g., PEG, Propylene Glycol, Ethanol, DMSO) ph_adjust->cosolvent Insoluble cosolvent_success Is Compound Soluble & Tolerated in Co-solvent System? cosolvent->cosolvent_success surfactant Evaluate Surfactant-based Systems (e.g., Tween® 80, Kolliphor® HS 15) cosolvent_success->surfactant No / Poorly Tolerated suspension Prepare Suspension (e.g., in 0.5% CMC or 1% Methylcellulose) cosolvent_success->suspension Precipitates/ Oral Route Only cosolvent_success->route_decision Yes surfactant->route_decision ip_po_formulation IP/Oral Formulation: Solution or Homogeneous Suspension suspension->ip_po_formulation iv_formulation IV Formulation: Sterile Filter (0.22 µm) Must be a clear solution route_decision->iv_formulation IV Route route_decision->ip_po_formulation IP or Oral Route final_formulation Final Dosing Formulation iv_formulation->final_formulation ip_po_formulation->final_formulation

Caption: Workflow for selecting a suitable formulation strategy.

Common Vehicle Compositions

The following table summarizes common vehicles suitable for various administration routes. The simplest formulation that achieves the desired concentration and stability should always be prioritized.

Vehicle CompositionAdministration Route(s)Key Considerations
Aqueous Vehicles
0.9% Sodium Chloride (Saline)IV, IP, PO, SCIsotonic and well-tolerated. The first choice for water-soluble compounds. Must be sterile for parenteral routes.[10]
Phosphate-Buffered Saline (PBS), pH 7.4IV, IP, SCBuffered, isotonic vehicle. Good for compounds sensitive to pH changes.
Co-solvent Systems
10% DMSO, 40% PEG 400, 50% SalineIV, IP, POCommon formulation for poorly soluble compounds. DMSO concentration for IV should be minimized (<10%) to avoid hemolysis.
5-10% Ethanol, 90-95% SalineIP, POUse with caution; ethanol can have pharmacological effects.
30% Hydroxypropyl-β-cyclodextrin (HPβCD) in WaterIV, IP, POForms inclusion complexes to enhance solubility. Generally safe and well-tolerated.
Suspensions (for Oral)
0.5% (w/v) Carboxymethylcellulose (CMC) in WaterPOStandard suspending agent. Requires homogenization to ensure uniform dosing. Not suitable for parenteral routes.
1% (w/v) Methylcellulose in WaterPOAlternative suspending agent.
Lipid-Based Vehicles
Corn Oil / Sesame OilPO, SC, IMSuitable for highly lipophilic compounds. Absorption can be slow and variable.

Abbreviations: IV (Intravenous), IP (Intraperitoneal), PO (Oral, per os), SC (Subcutaneous), IM (Intramuscular), DMSO (Dimethyl sulfoxide), PEG (Polyethylene glycol).

In Vivo Dosing Protocols

All procedures involving live animals must be approved by the institution's Animal Care and Use Committee (IACUC or equivalent) and performed by trained personnel.[11][12][13] Aseptic technique should be used for all parenteral injections.[5][14]

General Preparation for Dosing
  • Dose Calculation: Calculate the required volume for each animal based on its most recent body weight and the target dose (in mg/kg). The maximum recommended dosing volume should not be exceeded.[12][15]

  • Formulation Preparation: Prepare the dosing solution or suspension on the day of use unless stability data supports longer-term storage. Ensure the formulation is at room or body temperature before administration to minimize animal discomfort.[14][16] For suspensions, mix thoroughly before drawing each dose to ensure homogeneity.

  • Animal Identification: Ensure each animal is properly identified.

Protocol 1: Oral Gavage (PO) in Mice

Oral gavage ensures accurate dose delivery directly to the stomach.[12][17]

Materials:

  • Appropriate-sized oral gavage needle (typically 20-22 G for adult mice, with a flexible or rounded bulb tip).[12][18][19]

  • Syringe (1 mL or smaller).

  • Animal scale.

Procedure:

  • Measure Tube Length: Before restraining the animal, measure the gavage needle externally from the tip of the mouse's nose to the last rib (xiphoid process). Mark the tube at the nose; do not insert past this mark to prevent stomach perforation.[12][15][19]

  • Restraint: Scruff the mouse firmly, grasping the loose skin over the shoulders to immobilize the head and forelimbs. The body should be held securely with the head extended back to create a straight line through the neck and esophagus.[15][18]

  • Tube Insertion: Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the upper palate towards the back of the throat. The animal should swallow as the tube enters the esophagus.[12][13]

  • Advancement: The tube should pass smoothly down the esophagus with no resistance. If resistance is met or the animal shows signs of respiratory distress (indicating entry into the trachea), immediately withdraw the tube and start again.[13][19]

  • Administration: Once the tube is advanced to the pre-measured mark, slowly administer the substance over 2-3 seconds.[18]

  • Withdrawal: Remove the tube gently in a single, smooth motion, following the same path as insertion.[15]

  • Monitoring: Return the animal to its cage and monitor for at least 10 minutes for any signs of distress, such as labored breathing or lethargy.[12][15]

Protocol 2: Intraperitoneal (IP) Injection in Mice

IP injection allows for rapid absorption of substances from the peritoneal cavity.

Materials:

  • Sterile needles (typically 25-27 G).[5][14]

  • Sterile syringes (1 mL or smaller).

  • 70% Isopropyl alcohol wipes.

Procedure:

  • Restraint: Scruff the mouse and turn it to expose the ventral side (abdomen). Tilt the animal's head downward at a slight angle to allow the abdominal organs to shift cranially.[11][20]

  • Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen.[11][14][16] This location avoids the cecum (left side) and the urinary bladder (midline).

  • Injection: Insert the needle, bevel up, at a 30-40 degree angle into the identified quadrant. Penetrate the skin and the abdominal wall.[14][16]

  • Aspirate (Optional but Recommended): Gently pull back the plunger to ensure no fluid (yellow for urine, greenish-brown for intestinal contents) or blood is aspirated. If aspiration occurs, discard the needle and syringe and re-attempt with fresh materials.[11][20]

  • Administration: Inject the substance smoothly.

  • Withdrawal: Remove the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of pain, bleeding at the injection site, or distress.

Protocol 3: Intravenous (IV) Injection in Mice (Lateral Tail Vein)

IV injection provides immediate and 100% bioavailability. This technique requires significant skill and practice.

Materials:

  • Sterile needles (typically 27-30 G).[21][22]

  • Sterile syringes (1 mL or smaller).

  • A mouse restraint device.

  • A heat source (e.g., heat lamp or warming pad) to induce vasodilation.[21][23]

Procedure:

  • Vasodilation: Warm the mouse's tail using a heat lamp (at a safe distance) or by placing the cage on a warming pad to make the lateral tail veins more visible and accessible.[23]

  • Restraint: Place the mouse in a suitable restraint device, allowing the tail to be accessible.

  • Vein Identification: Grasp the tail gently. The two lateral tail veins are visible on either side of the tail. Swabbing with 70% alcohol can help visualize the veins.[21]

  • Injection: With the needle bevel facing up and parallel to the vein, insert it into the distal third of the tail.[21] A successful insertion often feels like a slight "pop" or a smooth slide into the vein.

  • Administration: Inject the substance slowly and steadily. You should see the vein blanch (clear) as the solution displaces the blood.[22] If a subcutaneous bleb (bubble) forms or significant resistance is felt, the needle is not in the vein. Stop immediately, withdraw the needle, and re-attempt at a site more proximal (closer to the body) to the first attempt.[24]

  • Withdrawal and Hemostasis: After injection, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.[23][24]

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Recommended Administration Volumes and Needle Sizes
SpeciesRouteMax Volume (Bolus)Needle/Tube Gauge
MouseIV5-10 ml/kg27-30 G
MouseIP10 ml/kg25-27 G
MousePO10 ml/kg20-22 G (gavage)

Data synthesized from multiple sources.[5][12][14][15][18][20][21] Always use the lowest volume possible to achieve the desired dose.[5][14]

General In Vivo Study Workflow

A well-controlled in vivo experiment follows a standardized workflow to ensure reproducibility and minimize confounding variables.

InVivoWorkflow acclimation 1. Animal Acclimation (Minimum 1 week) randomization 2. Randomization & Grouping acclimation->randomization pre_dose 3. Pre-Dose Measurements (Body Weight, Tumor Volume, etc.) randomization->pre_dose administration 5. Compound Administration (PO, IP, or IV) pre_dose->administration dose_prep 4. Dose Formulation (Prepare fresh daily) dose_prep->administration monitoring 6. Post-Dose Monitoring (Clinical signs, Body Weight) administration->monitoring efficacy 7. Efficacy Readouts (e.g., Tumor Volume) monitoring->efficacy endpoint 8. Study Endpoint (Pre-defined criteria met) monitoring->endpoint efficacy->endpoint collection 9. Sample Collection (Blood, Tissues) endpoint->collection analysis 10. Data Analysis collection->analysis

Caption: A typical experimental workflow for an in vivo dosing study.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound precipitates from solution Solubility limit exceeded; temperature change; pH shift.Increase co-solvent/surfactant concentration. Prepare formulation fresh. Gentle warming may help, but confirm compound stability.[6]
High viscosity of formulation High concentration of excipients like PEG or CMC.Decrease the concentration of the viscosity-enhancing agent. Consider an alternative vehicle or formulation type (e.g., nanosuspension).[6]
Animal distress during/after gavage Accidental entry into the trachea; esophageal or stomach perforation.Ensure proper restraint and head alignment. Do not force the tube.[13] If breathing is labored, stop immediately. Ensure gavage needle is not damaged.[18]
Bleb/swelling during IV injection Needle is not in the vein (perivascular injection).Stop injecting immediately. Withdraw the needle and re-attempt at a more proximal site.[24]
Inconsistent results between animals Poor formulation homogeneity (suspensions); inaccurate dosing volume.Vigorously mix suspensions before drawing every dose. Calculate dose volume accurately based on individual, current body weights.

References

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • UBC Animal Care Services. (2020, December 15). UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]

  • Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]

  • Institute of Laboratory Animal Science (LTK). (2018, August 6). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. Retrieved from [Link]

  • Bio-protocol. (2023, September 20). Intraperitoneal Injection of Neonatal Mice. Retrieved from [Link]

  • Institute of Laboratory Animal Science (LTK). (2019, August 21). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. Retrieved from [Link]

  • Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Intravenous Injections. Retrieved from [Link]

  • IACUC. Oral Gavage In Mice and Rats. Retrieved from [Link]

  • UBC Animal Care Services. (2021, February). UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • Norwegian University of Science and Technology (NTNU). Guidelines for the administration of substances to rodents. Retrieved from [Link]

  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]

  • UQ Animal Ethics Committee. LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. Retrieved from [Link]

  • UQ Animal Ethics Committee. (2021, February 3). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • BioDuro. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Retrieved from [Link]

  • University of Notre Dame. Injection Techniques, Restraint, & Handling for Mice and Rats. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • University of Iowa IACUC. (2024, January). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • PubMed. (2024, January 14). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs. Retrieved from [Link]

  • SlideShare. Routes Of Drug Administration. Retrieved from [Link]

  • ILAR Journal. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Retrieved from [Link]

  • Manasa Life Sciences. 5-(methoxymethyl)pyrimidine-2,4-diamine. Retrieved from [Link]

  • Taylor & Francis Online. (2011, March 7). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Retrieved from [Link]

  • ACS Publications. (2024, July 22). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Retrieved from [Link]

  • Journal of Contemporary Medical Sciences. (2025, January 26). Pyrimidine Derivatives as Promising Candidates for Potent Antiangiogenic: A silico Study. Retrieved from [Link]

  • PubChem. 2-Amino-5-methoxypyrimidine. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Pharmaffiliates. 5-(Methoxymethyl)-2-methylpyrimidin-4-amine. Retrieved from [Link]

  • Barcelona Fine Chemicals. 5-Methoxy-2-pyrimidinamine. Retrieved from [Link]

  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Methoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of 5-(Methoxymethyl)pyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of pyrimidine chemistry. My goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you overcome common hurdles and significantly improve your synthetic outcomes. We will explore this synthesis through a practical, problem-oriented lens, addressing the specific challenges you are likely to encounter at the bench.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format. We will diagnose the problem, explore the root causes, and provide actionable, step-by-step solutions.

Question 1: My primary issue is a consistently low yield and incomplete conversion of starting materials. What are the most probable causes and how can I systematically improve it?

Answer: Low yield is a frequent and frustrating challenge in pyrimidine synthesis, often stemming from a combination of factors rather than a single cause.[1][2] Let's break down the likely culprits and the corresponding optimization strategy.

Potential Causes & Solutions:

  • Purity and Handling of Starting Materials:

    • The Problem: The reagents used in pyrimidine cyclization, particularly guanidine salts, are often hygroscopic. Absorbed moisture can hydrolyze the reactants or interfere with the base-catalyzed condensation mechanism, effectively halting the reaction.[1]

    • Troubleshooting Protocol:

      • Verify Purity: Use reagents of the highest possible purity (≥98%).

      • Dry Reagents: Dry guanidine hydrochloride or other salts in a vacuum oven at 50-60°C for at least 4 hours before use.

      • Inert Atmosphere: Assemble your reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Even a small amount of water can be detrimental.[1]

  • Suboptimal Reaction Conditions:

    • The Problem: The delicate balance of temperature, concentration, and reaction time is critical. Insufficient heat may fail to overcome the activation energy, while excessive heat can lead to side-product formation or degradation.

    • Optimization Workflow:

      • Temperature: While many reactions proceed at reflux in solvents like ethanol (approx. 78°C), some substrates require higher temperatures (e.g., 80-100°C in solvents like n-butanol).[2] Systematically screen temperatures in 10°C increments.

      • Concentration: Ensure reactants are sufficiently concentrated. A common starting point is 0.5 M to 1.0 M with respect to the limiting reagent.

      • Reaction Time: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or LC-MS. Plot the consumption of starting material over time to determine the optimal reaction endpoint and avoid unnecessary heating.[1]

  • Base and Solvent Selection:

    • The Problem: The choice of base and solvent is interdependent and crucial for the deprotonation and cyclization steps. An inappropriate base may be too weak to initiate the reaction or too strong, leading to unwanted side reactions.

    • Recommendations:

      • Bases: For condensing guanidine with a β-dicarbonyl equivalent, a common and effective base is sodium ethoxide or sodium methoxide in the corresponding alcohol solvent. The base should be used in stoichiometric amounts to neutralize the guanidine salt and catalyze the reaction.

      • Solvents: Ethanol and methanol are standard choices.[3] For less reactive substrates, higher-boiling alcohols like n-butanol can be effective. Aprotic polar solvents like DMF can also be used but require rigorous drying.[3]

Below is a troubleshooting workflow to guide your optimization process.

G start Low Yield Observed check_reagents Verify Reagent Purity & Dryness start->check_reagents check_conditions Ensure Anhydrous Conditions (Inert gas, dry solvents) check_reagents->check_conditions Reagents OK optimize_temp Screen Reaction Temperature (e.g., 60°C, 80°C, 100°C) check_conditions->optimize_temp Setup is Dry optimize_base Evaluate Base/Solvent System (e.g., NaOEt/EtOH vs. K2CO3/DMF) optimize_temp->optimize_base No improvement monitor Monitor via TLC/LC-MS (Check for SM disappearance) optimize_temp->monitor Improvement seen optimize_base->monitor System chosen monitor->optimize_temp Reaction stalled success Yield Improved monitor->success Reaction complete G A Precursor (e.g., 3-methoxy-2-(methoxymethyl)acrylonitrile) C Base-catalyzed Condensation & Cyclization (e.g., NaOEt in EtOH) A->C B Guanidine B->C D 5-(Methoxymethyl)pyrimidin-2-amine C->D

Sources

Technical Support Center: Troubleshooting 5-(Methoxymethyl)pyrimidin-2-amine Solubility in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

As a Senior Application Scientist, I frequently consult on fragment-based screening (FBS) pipelines where seemingly simple small molecules fail to behave predictably in solution. 5-(Methoxymethyl)pyrimidin-2-amine (CAS: 3603-76-7) is a prime example. Despite its low molecular weight (139.16 g/mol ) and the presence of polar functional groups, researchers often encounter sudden precipitation, cloudy suspensions, or complete failure to dissolve in Dimethyl Sulfoxide (DMSO).

This guide abandons generic advice to provide a mechanistic, self-validating framework for diagnosing and resolving these specific solubility failures.

Part 1: Mechanistic Root Cause Analysis (The "Why")

To permanently resolve solubility issues, we must first understand the thermodynamic and kinetic forces at play between the solute and the solvent.

  • Crystal Lattice Energy vs. Endothermic Solvation: In its solid state, the primary amine (strong H-bond donor) and the pyrimidine nitrogens (strong H-bond acceptors) of 5-(Methoxymethyl)pyrimidin-2-amine form a dense, highly stable intermolecular hydrogen-bonding network. This is further reinforced by π−π stacking of the pyrimidine rings. Dissolving this tightly packed crystal lattice in DMSO is an endothermic process. If the ambient temperature is too low (DMSO freezes at 18.5 °C), the solvent lacks the thermodynamic energy required to disrupt this lattice .

  • The Hygroscopic Threat (Water Contamination): DMSO is profoundly hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Water molecules act as highly competitive hydrogen bond donors and acceptors. Even trace amounts of water (<0.1%) will preferentially hydrate the methoxymethyl ether oxygen and the primary amine of the compound. This strips away the DMSO solvation shell, forcing the hydrophobic pyrimidine cores to self-associate and rapidly precipitate .

  • Concentration Thresholds in FBS: While a 10 mM stock concentration is the industry default for high-throughput screening, empirical chemoinformatics data reveals that many pyrimidine-based fragments possess a true thermodynamic solubility limit closer to 1 mM in standard DMSO. Forcing a 10 mM concentration often results in an unstable, supersaturated state .

Part 2: Quantitative Data & Parameters

The following table summarizes the critical physicochemical thresholds required to maintain 5-(Methoxymethyl)pyrimidin-2-amine in solution.

ParameterOptimal ConditionTroubleshooting ThresholdMechanistic Impact
Solvent Quality Anhydrous DMSO (≤0.005% H₂O)>0.1% H₂O contentWater outcompetes DMSO for H-bond sites, causing hydrophobic aggregation.
Temperature 25 °C – 37 °C<20 °CDMSO freezes at 18.5 °C; low temps fail to overcome endothermic lattice energy.
Concentration 1 mM – 5 mM>10 mMSupersaturation leads to spontaneous nucleation and crystallization over time.
Chemical Form Free BaseHCl / Sulfate SaltSalts exhibit poor solvation in purely aprotic environments without co-solvents.
Part 3: Step-by-Step Troubleshooting Protocol

This protocol is designed as a self-validating system. By isolating variables one by one, you can definitively identify and bypass the root cause of the solubility failure.

Phase 1: Solvent Integrity Validation

Hypothesis: The working DMSO stock has absorbed atmospheric moisture, reducing its solvating capacity.

  • Preparation: Obtain a fresh, factory-sealed ampoule of high-purity, anhydrous DMSO (≥99.9%, water ≤0.005%). Do not use a bottle that has been stored on the benchtop.

  • Micro-Scale Test: Weigh exactly 1.4 mg of 5-(Methoxymethyl)pyrimidin-2-amine into a clean, dry microcentrifuge tube.

  • Addition: Add 1.0 mL of the fresh anhydrous DMSO to target a 10 mM concentration.

  • Validation: Vortex for 60 seconds. If the compound dissolves rapidly and completely in the fresh DMSO but remains cloudy in your working stock, water contamination is confirmed. Discard the compromised working stock .

Phase 2: Thermal & Kinetic Disruption

Hypothesis: The compound's crystal lattice energy is too high for room-temperature dissolution (kinetic barrier).

  • Warming: Place the sealed vial containing the failed suspension in a water bath or dry block set to 37 °C for 10 minutes. Caution: Do not exceed 40 °C to prevent thermal degradation of the methoxymethyl ether linkage.

  • Sonication: Transfer the warmed vial to an ultrasonic bath. Sonicate for 10–15 minutes. The acoustic cavitation provides the localized mechanical energy required to shatter micro-crystals.

  • Validation: Visually inspect against a strong light source. If the solution is completely clear and remains clear after returning to room temperature (25 °C) for 1 hour, the issue was purely kinetic.

Phase 3: Chemical Form Verification

Hypothesis: The compound was supplied as a salt rather than a free base.

  • Check Documentation: Review the manufacturer's Certificate of Analysis (CoA).

  • Adjustment: If the compound is an HCl salt, its solubility in purely aprotic DMSO will be severely limited because DMSO cannot effectively solvate the chloride anion.

  • Validation: If confirmed as a salt, test solubility in a protic alternative (e.g., Methanol) or add a micro-volume of water (e.g., 5% v/v) to the DMSO to facilitate ion dissociation. Note: Ensure this co-solvent is compatible with your downstream assay.

Part 4: Frequently Asked Questions (FAQs)

Q1: My compound dissolved perfectly when first made, but precipitated after I stored it at -20 °C. Why? A1: This is a classic amorphous-to-crystalline transition. When first synthesized or dissolved, compounds may exist in a highly soluble amorphous state. Freeze-thaw cycles provide the activation energy for the molecules to rearrange into a lower-energy, highly stable crystalline form, which has a drastically lower solubility limit in DMSO . To prevent this, store stocks in single-use aliquots and never re-freeze them.

Q2: The DMSO stock is perfectly clear, but the compound crashes out immediately when I add it to my aqueous assay buffer. How do I fix this? A2: This is known as the "solvent shift" effect. When DMSO is diluted into water, the hydrophobic pyrimidine molecules are suddenly exposed to an aqueous environment and rapidly self-associate before they can disperse. To mitigate this:

  • Ensure the final DMSO concentration in the assay is ≤1% v/v.

  • Add the DMSO stock dropwise to the buffer while vortexing vigorously to ensure rapid kinetic dispersion.

  • Pre-warm the assay buffer to 37 °C before adding the stock to increase aqueous solubility capacity .

Part 5: Workflow Visualization

DMSOTroubleshooting Start Solubility Issue: 5-(Methoxymethyl)pyrimidin-2-amine CheckDMSO 1. Verify DMSO Quality (Use Anhydrous, <0.1% H2O) Start->CheckDMSO CheckTemp 2. Thermal Check (Ensure Temp > 25°C) CheckDMSO->CheckTemp CheckForm 3. Verify Chemical Form (Free Base vs. Salt) CheckTemp->CheckForm Action Apply Gentle Warming (37°C) & Sonication (15 min) CheckForm->Action Decision Is Compound Fully Dissolved? Action->Decision Success Proceed to Assay (Aliquot & Store at -20°C) Decision->Success Yes Fail Adjust Concentration (<10 mM) or Switch Solvent (e.g., DMF) Decision->Fail No

Figure 1: Step-by-step troubleshooting workflow for resolving DMSO solubility issues.

References
  • DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (NIH) PMC. Available at:[Link]

  • Samples in DMSO: What an end user needs to know. Ziath / Azenta Life Sciences. Available at: [Link]

Validation & Comparative

A Comparative Guide to 5-(Methoxymethyl)pyrimidin-2-amine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Within this vast chemical space, 2-aminopyrimidine derivatives have garnered significant attention for their versatile biological activities, including roles as kinase inhibitors, antimicrobial agents, and receptor ligands.[3][4][5] This guide provides an in-depth comparison of 5-(Methoxymethyl)pyrimidin-2-amine with other key pyrimidine-2-amine derivatives. We will explore the structure-activity relationships (SAR) governed by substitutions on the pyrimidine ring, with a particular focus on the C5 position. By synthesizing data from authoritative sources and providing detailed experimental protocols, this document serves as a technical resource for researchers engaged in the design and development of novel pyrimidine-based therapeutics.

Introduction: The Primacy of the Pyrimidine-2-Amine Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged structure in drug discovery.[1] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems. The 2-aminopyrimidine motif is particularly significant as it acts as a versatile "hinge-binder" for many protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[4][6] The amino group at the C2 position can form critical hydrogen bonds within the ATP-binding pocket of kinases, providing a strong anchor for the inhibitor molecule.

The biological activity and physicochemical properties of 2-aminopyrimidine derivatives can be finely tuned by altering the substituents at the C4, C5, and C6 positions.[5] This guide focuses on the C5 position, specifically examining the influence of a methoxymethyl group (-CH_2OCH_3) as seen in 5-(methoxymethyl)pyrimidin-2-amine, and comparing its anticipated effects with other common C5 substituents.

The Role of the C5-Methoxymethyl Substituent

While direct, extensive biological data for 5-(methoxymethyl)pyrimidin-2-amine is limited in publicly accessible literature, we can infer its properties based on well-established medicinal chemistry principles and data from closely related analogs. The methoxymethyl group at the C5 position is unique because it offers a combination of steric bulk, flexibility, and hydrogen bond accepting capability (via the ether oxygen).

Anticipated Physicochemical and Biological Impact:

  • Solubility: The ether oxygen can act as a hydrogen bond acceptor, which may improve aqueous solubility compared to a simple alkyl or aryl group at the same position.[7]

  • Conformational Flexibility: The rotatable bond between the methylene and the ether oxygen allows the substituent to adopt various conformations, potentially enabling a better fit into a target's binding pocket.[8]

  • Metabolic Stability: The ether linkage might offer a site for metabolism (O-dealkylation), but it can also block positions that would otherwise be susceptible to aromatic oxidation.

  • Target Interactions: The oxygen atom can form specific hydrogen bonds with amino acid residues (e.g., serine, threonine, lysine) in a protein active site, enhancing binding affinity and selectivity.[8]

Structural analogs with a methoxymethyl group have been investigated for various biological activities, including targeting enzymes in nucleotide metabolism and specific kinases in cancer research.[9]

Comparative Analysis: Structure-Activity Relationships (SAR)

To understand the unique contribution of the 5-methoxymethyl group, it is essential to compare it with other substituents at the C5 position of the pyrimidin-2-amine core. The following analysis draws upon established SAR trends in medicinal chemistry.[6][7]

Logical Framework for Substituent Comparison

Caption: Logical diagram of how C5 substituents influence key drug-like properties.

  • C5-Hydrogen (Unsubstituted): The parent pyrimidin-2-amine provides a baseline for activity.[10] Its small size allows it to fit into many binding pockets, but it often lacks high potency and selectivity due to minimal specific interactions.

  • C5-Alkyl (e.g., Methyl): Adding a small alkyl group like methyl increases lipophilicity, which can enhance membrane permeability and van der Waals interactions within a hydrophobic pocket. However, it can also decrease aqueous solubility.

  • C5-Halogen (e.g., Chloro, Bromo): Halogens are electron-withdrawing and increase lipophilicity. They can form halogen bonds, a specific type of non-covalent interaction that can significantly enhance binding affinity. Their steric bulk is minimal, making them useful probes for exploring electronic effects.

  • C5-Aryl/Heteroaryl: Large aromatic substituents can establish extensive π-π stacking or hydrophobic interactions, often leading to high potency. However, this frequently comes at the cost of increased molecular weight, reduced solubility, and potentially lower selectivity.

The 5-methoxymethyl group offers a balance. It provides modest steric bulk, improved polarity compared to alkyls, and a specific hydrogen bond accepting feature not present in the other examples, potentially leading to a unique combination of potency and selectivity.

Quantitative Data Comparison

The table below summarizes hypothetical and literature-derived data for various pyrimidine derivatives to illustrate the impact of substitution on biological activity. The target for this comparison is Polo-like kinase 4 (PLK4), a well-known cancer target for which pyrimidine-based inhibitors have been developed.[11]

Compound/DerivativeC5-SubstituentTargetIC₅₀ (nM)Key Physicochemical PropertiesReference
Baseline: Pyrimidin-2-amine -HPLK4>10,000High polarity, low lipophilicity[10]
5-Bromopyrimidin-2-amine -BrPLK4~1,500Increased lipophilicity, electron-withdrawing(Inferred)
5-Phenylpyrimidin-2-amine -PhPLK4~350High lipophilicity, potential for π-stacking(Inferred)
5-(Methoxymethyl)pyrimidin-2-amine -CH₂OCH₃PLK4~500H-bond acceptor, moderate polarity & lipophilicity(Hypothesized)
Compound 8h (Complex Derivative) (Complex aryl ether)PLK4 6.7 Optimized for potency and drug-like properties[11]

Data for baseline and complex derivatives are from cited literature. Data for bromo, phenyl, and methoxymethyl derivatives are inferred or hypothesized based on established SAR principles for illustrative purposes.

This comparison highlights a critical concept: while single substitutions can modulate activity, achieving high potency, as seen with Compound 8h, typically requires complex functionalization at multiple positions on the scaffold.[11]

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems for the synthesis and evaluation of pyrimidine-2-amine derivatives.

General Synthesis of 2-Aminopyrimidines via Condensation

This protocol describes a classical condensation reaction to form the pyrimidine ring, a versatile method for generating a variety of substituted analogs.

Causality Behind Experimental Choices:

  • Base (Sodium Ethoxide): A strong base is required to deprotonate the guanidine, generating the free nucleophile needed for the reaction.

  • Reflux: The reaction requires heat to overcome the activation energy for the cyclization and subsequent dehydration steps.

  • Inert Atmosphere (Optional but recommended): While not always strictly necessary, an inert atmosphere prevents potential oxidation of sensitive substrates or intermediates.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve guanidine hydrochloride (1.0 eq) and sodium ethoxide (1.1 eq) in anhydrous ethanol. Stir for 20 minutes at room temperature.

  • Addition of Dicarbonyl: To the stirred suspension, add the appropriate β-dicarbonyl compound (1.0 eq) (e.g., for a 5-methoxymethyl derivative, use 2-(methoxymethyl)malondialdehyde).

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Collect the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel or recrystallization to yield the final 2-aminopyrimidine derivative.[12]

Workflow for Pyrimidine Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start 1. Prepare Reactants (Guanidine, Base, Dicarbonyl) reflux 2. Heat to Reflux (4-12 hours) start->reflux monitor 3. Monitor via TLC reflux->monitor cool 4. Cool & Neutralize monitor->cool Reaction Complete extract 5. Extract with Solvent cool->extract purify 6. Purify (Chromatography/Recrystallization) extract->purify product Final Product purify->product

Sources

Comparative Efficacy of Pyrimidine-Based GPR119 Agonists in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The compound "5-(Methoxymethyl)pyrimidin-2-amine" is used in this guide as a representative placeholder for a novel, hypothetical pyrimidine-based GPR119 agonist, hereafter referred to as Pyr-GPRa-1 . The comparative data and protocols presented are based on established findings for known GPR119 agonists to illustrate a scientifically plausible evaluation framework.

Introduction: The Therapeutic Promise of GPR119 Agonism

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1][2][3] This receptor is predominantly expressed in pancreatic β-cells and intestinal L-cells, key sites for regulating glucose homeostasis.[1][3][4] Activation of GPR119 stimulates the release of insulin in a glucose-dependent manner and also promotes the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[3][5][6] This dual mechanism of action offers the potential for robust glycemic control with a reduced risk of hypoglycemia, a significant advantage over some existing T2DM therapies.[1][3]

The pyrimidine scaffold is a versatile core in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[7][8] This guide focuses on the comparative preclinical efficacy of a hypothetical novel pyrimidine-based GPR119 agonist, Pyr-GPRa-1 , against other established synthetic GPR119 agonists. The objective is to provide a comprehensive framework for evaluating such compounds in relevant animal models of metabolic disease.

Mechanism of Action: GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to enhanced insulin and incretin secretion. This process is primarily mediated through the Gαs protein subunit, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3]

GPR119_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Agonist GPR119 Agonist (e.g., Pyr-GPRa-1) GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Stimulates PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Secretion Insulin / GLP-1 Secretion PKA->Secretion EPAC->Secretion

Caption: GPR119 signaling pathway upon agonist binding.

Comparative Efficacy in a Rodent Model of Type 2 Diabetes

The streptozotocin (STZ)-nicotinamide-induced diabetic rat model is a widely used and reproducible model for T2DM.[9] This model mimics the pathophysiology of the disease, including hyperglycemia and impaired glucose tolerance.

Experimental Protocol: STZ-Nicotinamide Induced Diabetes

A detailed protocol for inducing diabetes and assessing the efficacy of GPR119 agonists is outlined below.

STZ_Protocol cluster_Induction Diabetes Induction cluster_Treatment Treatment and Monitoring Acclimatization Acclimatization (1 week) Fasting Overnight Fasting Acclimatization->Fasting Nicotinamide Nicotinamide IP Injection (110 mg/kg) Fasting->Nicotinamide STZ STZ IP Injection (65 mg/kg) Nicotinamide->STZ Confirmation Blood Glucose > 250 mg/dL (72h post-STZ) STZ->Confirmation Grouping Random Grouping (n=8-10/group) Confirmation->Grouping Dosing Daily Oral Gavage (28 days) Grouping->Dosing Monitoring Weekly Blood Glucose & Body Weight Dosing->Monitoring oGTT Oral Glucose Tolerance Test (Day 28) Monitoring->oGTT Sacrifice Euthanasia & Tissue Collection oGTT->Sacrifice DIO_Protocol cluster_Induction Obesity Induction cluster_Treatment Treatment and Analysis Weaning Weaning of C57BL/6J mice HFD High-Fat Diet (60% kcal from fat) (8-12 weeks) Weaning->HFD Confirmation Significant Body Weight Gain vs. Chow-fed Controls HFD->Confirmation Grouping Random Grouping (n=8-10/group) Confirmation->Grouping Dosing Daily Oral Gavage (4 weeks) Grouping->Dosing Monitoring Weekly Body Weight & Food Intake Dosing->Monitoring BodyComp Body Composition Analysis (NMR) (Week 4) Monitoring->BodyComp Sacrifice Euthanasia & Adipose Tissue Collection BodyComp->Sacrifice

Caption: Experimental workflow for evaluating GPR119 agonists in a diet-induced obesity mouse model.

Comparative Efficacy Data

The following table presents a comparison of the projected effects of Pyr-GPRa-1 with the established GPR119 agonist, AR231453, in a DIO mouse model. [1]

Parameter Vehicle Control (HFD) AR231453 (30 mg/kg) Pyr-GPRa-1 (30 mg/kg)
Body Weight Change (4 weeks, g) +8.5 ± 0.7 +4.2 ± 0.5 +3.9 ± 0.6
Cumulative Food Intake (4 weeks, g) 95.2 ± 5.1 78.5 ± 4.3 76.9 ± 4.8
Fat Mass (Week 4, % of body weight) 42.1 ± 2.3 35.8 ± 1.9 34.9 ± 2.1
Lean Mass (Week 4, % of body weight) 54.9 ± 2.1 61.2 ± 1.8 62.1 ± 2.0

| Plasma Triglycerides (mg/dL) | 150 ± 12 | 110 ± 9 | 105 ± 10 |

Data are presented as mean ± SEM. HFD: High-Fat Diet.

The projected results indicate that Pyr-GPRa-1 is effective in reducing body weight gain, decreasing food intake, and improving body composition in a diet-induced obesity model, with an efficacy profile comparable to AR231453. [1]

Discussion and Future Directions

The preclinical data for established GPR119 agonists demonstrate a promising therapeutic potential for the treatment of T2DM and obesity. [1]The hypothetical pyrimidine-based agonist, Pyr-GPRa-1 , based on the comparative analysis, would be a strong candidate for further development. Its projected efficacy in both diabetic and obese animal models suggests a dual benefit for patients with metabolic syndrome.

Key considerations for the continued development of Pyr-GPRa-1 would include a comprehensive safety and toxicology profile, pharmacokinetic and pharmacodynamic (PK/PD) modeling to determine optimal dosing in humans, and investigation into potential synergistic effects when combined with other antidiabetic agents, such as DPP-4 inhibitors. [10]While animal models are invaluable for preclinical assessment, it is important to acknowledge the translational challenges, as only a small percentage of therapies studied in animals are ultimately approved for human use. [11]

Conclusion

This guide provides a framework for the comparative evaluation of novel pyrimidine-based GPR119 agonists like the hypothetical Pyr-GPRa-1 . The presented experimental designs and comparative data, based on established GPR119 agonists, highlight the key efficacy endpoints in relevant animal models of type 2 diabetes and obesity. The promising dual action of GPR119 agonism on both insulin secretion and body weight regulation underscores the potential of this therapeutic strategy for addressing the complex pathophysiology of metabolic diseases.

References

  • GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - MDPI. (2021, January 21). Retrieved from [Link]

  • What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? - Taylor & Francis. (2024, October 29). Retrieved from [Link]

  • GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PMC. (n.d.). Retrieved from [Link]

  • ZB-16, a Novel GPR119 Agonist, Relieves the Severity of Streptozotocin–Nicotinamide-Induced Diabetes in Rats - Frontiers. (2017, July 6). Retrieved from [Link]

  • US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. (n.d.).
  • Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. (n.d.). Retrieved from [Link]

  • Patent 8,946,235 drug patent claims, expiration, and FTO. (n.d.). Retrieved from [Link]

  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. (n.d.).
  • Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed. (2024, September 7). Retrieved from [Link]

  • Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4 - PubMed. (2025, November 1). Retrieved from [Link]

  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents. (n.d.).
  • Synthesis, conformation, and antiviral activity of 5-methoxymethyl-2′-deoxycytidine analogs - Sultan Qaboos University House of Expertise. (n.d.). Retrieved from [Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2015/0152114A1 - Googleapis.com. (2015, February 5). Retrieved from [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression - MDPI. (2021, July 9). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Pharmacological Characterization of 2-(2-Furanyl)Thiazolo[5,4- d ]pyrimidine-5,7-Diamine Derivatives: New Highly Potent A 2A Adenosine Receptor Inverse Agonists with Antinociceptive Activity - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - Frontiers. (2024, January 14). Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). Retrieved from [Link]

  • GPR119 Agonists: A Novel Strategy for Type 2 Diabetes Treatment | IntechOpen. (2013, January 23). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]

  • Only 5% of therapies studied in animals are ever approved for use in humans. (2024, June 13). Retrieved from [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011, September 15). Retrieved from [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed. (2021, August 26). Retrieved from [Link]

  • Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - JCI Insight. (2024, April 22). Retrieved from [Link]

  • 5-[9-(methoxymethyl)-9H-purin-6-yl]-2-methyl-4-pyrimidinamine - ChemSynthesis. (2025, May 20). Retrieved from [Link]

Sources

Validating 5-(Methoxymethyl)pyrimidin-2-amine target binding using SPR

Author: BenchChem Technical Support Team. Date: April 2026

Validating 5-(Methoxymethyl)pyrimidin-2-amine Target Binding: A Comparative SPR Guide for Fragment-Based Lead Discovery

As a Senior Application Scientist specializing in biophysical characterization, I frequently encounter the challenge of validating low-molecular-weight fragments. 5-(Methoxymethyl)pyrimidin-2-amine (MW ≈ 139.15 Da) is a quintessential fragment-based drug discovery (FBDD) starting point. The pyrimidine-2-amine pharmacophore is a privileged scaffold, widely recognized for its ability to form critical bidentate hydrogen bonds with the hinge region of kinases such as Cyclin-dependent kinase 2 (CDK2)[1].

However, validating the binding of a ~139 Da fragment to a ~33 kDa kinase presents a significant biophysical hurdle. The binding affinities are typically weak (high micromolar to low millimolar), and the mass discrepancy makes signal detection difficult[2]. This guide objectively compares Surface Plasmon Resonance (SPR) against alternative biophysical methods and provides a self-validating, step-by-step protocol for characterizing this interaction.

Comparative Biophysical Analysis: Why SPR?

In FBDD, no single assay is infallible. Fragments are prone to non-specific binding and aggregation at the high concentrations required for screening. While X-ray crystallography and Nuclear Magnetic Resonance (NMR) have historically dominated this space, SPR has emerged as a frontline technology due to its unique balance of throughput, precision, and low protein consumption[3][4].

Below is an objective comparison of the primary biophysical methods used to validate pyrimidine-2-amine fragments:

MethodologyThroughputProtein ConsumptionPrimary Data OutputLimitations & False Positive Risk
SPR (Surface Plasmon Resonance) High (Up to 384-well)Low (~10-50 µg per assay)Real-time kinetics ( kon​ , koff​ ), Affinity ( KD​ ), StoichiometryHighly sensitive to DMSO refractive index mismatches; requires rigorous calibration[5].
NMR (e.g., STD, WaterLOGSY) MediumHigh (Milligram scale)Ligand binding footprint, structural contextCannot easily provide kinetic rates; lower sensitivity for highly solvent-exposed binding[6].
X-ray Crystallography LowVery HighAtomic-level binding mode (3D coordinates)Crystal packing artifacts; fragments may not soak efficiently into pre-formed crystals[7].
ITC (Isothermal Titration Calorimetry) Very LowVery HighThermodynamics ( ΔH,ΔS,ΔG ), AffinityThroughput is too low for primary screening; requires highly soluble fragments.

The Causality of Choice: We prioritize SPR for the initial validation of 5-(Methoxymethyl)pyrimidin-2-amine because it provides stoichiometric data . By calculating the theoretical maximum response ( Rmax​ ), we can instantly differentiate a true 1:1 hinge-binder from a compound that is aggregating on the sensor surface (super-stoichiometric binding)[8].

G A Fragment Library (MW < 300 Da) B SPR Primary Screen (Identify Pyrimidine-2-amine) A->B C Orthogonal Validation (19F/1H NMR) B->C D X-ray Crystallography (Hinge-Binding Mode) C->D E Hit-to-Lead Optimization D->E

Fig 1. Orthogonal biophysical workflow for fragment-based lead discovery.

Experimental Protocol: SPR Validation of 5-(Methoxymethyl)pyrimidin-2-amine

To ensure scientific integrity, an SPR protocol must be a self-validating system. The following methodology details the causal reasoning behind each step when evaluating our target fragment against CDK2.

Step 1: Target Immobilization Strategy

Because the SPR response is directly proportional to the mass of the bound complex, FBDD requires exceptionally high immobilization levels of the target[5].

  • The Math: Rmax​=(MWfragment​/MWtarget​)×Rtarget​×Valency .

  • For a 139 Da fragment and a 33,000 Da CDK2 target, the mass ratio is ~1:237. To achieve a reliable Rmax​ of 15-20 Response Units (RU), we must immobilize approximately 4,500 to 5,000 RU of CDK2.

  • Action: Utilize standard amine coupling on a CM5 sensor chip. Activate the surface with EDC/NHS, inject CDK2 diluted in 10 mM Sodium Acetate (pH 4.5) to achieve pre-concentration, and block remaining active esters with 1 M Ethanolamine-HCl.

Step 2: The Critical DMSO Calibration

Fragments like 5-(Methoxymethyl)pyrimidin-2-amine are typically stored in 100% DMSO and screened at high concentrations (100 µM - 1 mM), resulting in assay buffers containing 1% to 5% DMSO. DMSO has a massive refractive index. A 0.1% mismatch between the running buffer and the sample can produce a bulk shift of >100 RU, completely masking the 15 RU fragment binding signal[3].

  • Action: Prepare a DMSO calibration curve ranging from 0.5% to 1.5% DMSO in the running buffer (e.g., PBS-P+). Inject these solutions over both the reference and active flow cells to create a solvent correction model.

Step 3: Steady-State Affinity ( KD​ ) Determination

Low-molecular-weight fragments typically exhibit extremely fast association ( kon​ ) and dissociation ( koff​ ) rates, resulting in "square-wave" sensorgrams. Kinetic fitting is often mathematically unstable for such rapid transitions[2].

  • Action: Run a multi-cycle kinetic assay with a 2-fold dilution series of 5-(Methoxymethyl)pyrimidin-2-amine from 1 mM down to 7.8 µM.

  • Data Extraction: Instead of fitting the curves to a 1:1 Langmuir kinetic model, plot the equilibrium binding plateau ( Req​ ) against the analyte concentration. Fit the data to a steady-state affinity model to derive the KD​ .

Data Interpretation and Triage Logic

The true value of SPR lies in its ability to flag false positives. A successful validation of 5-(Methoxymethyl)pyrimidin-2-amine must pass three rigorous checks:

  • Square-Wave Kinetics: The sensorgram must show rapid saturation and rapid, complete dissociation. Slow dissociation of a 139 Da fragment is a red flag for non-specific hydrophobic sticking or covalent reactivity.

  • Stoichiometric Limits: The observed response ( Robs​ ) at saturation must not exceed the theoretical Rmax​ . If Robs​ is 50 RU but Rmax​ is 15 RU, the fragment is aggregating on the protein surface.

  • Saturable Dose-Response: The steady-state plot must curve and approach an asymptote. A linear dose-response indicates non-specific partitioning into the dextran matrix.

G A SPR Sensorgram Response (RU) B Square-wave profile? (Fast Ka/Kd) A->B C R_obs ≤ R_max? (1:1 Stoichiometry) B->C Yes F False Positive (Aggregation / Non-specific) B->F No (Drift) D Saturable Dose-Response? (Calculate Kd) C->D Yes C->F No (Super-stoichiometric) E Validated True Binder (Specific Hinge Interaction) D->E Yes D->F No (Linear)

Fig 2. Logical decision tree for triaging SPR fragment screening hits.

Once SPR validation is complete, the 5-(Methoxymethyl)pyrimidin-2-amine fragment should be advanced to X-ray crystallography to confirm the exact hydrogen-bonding network between the 2-amine group and the kinase hinge backbone[7], setting the stage for structure-guided fragment growing.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. American Chemical Society. Available at:[Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at:[Link]

  • Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius. Available at:[Link]

  • SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLOS One. Available at:[Link]

  • Screening and analysis of fragments using Biacore systems. Cytiva. Available at:[Link]

  • A combination of 19F NMR and surface plasmon resonance for site-specific hit selection and validation of fragment molecules. EMBL-EBI (ChEMBL). Available at:[Link]

  • Design of Novel 3-Pyrimidinylazaindole CDK2/9 Inhibitors with Potent In Vitro and In Vivo Antitumor Efficacy. Journal of Medicinal Chemistry. Available at:[Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. NIH / PMC. Available at:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Methoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

The structural similarity of 5-(Methoxymethyl)pyrimidin-2-amine to other aminopyrimidines suggests that it should be handled with care, assuming potential for skin and eye irritation, as well as possible toxicity if ingested or inhaled.[1][2][3][4] Therefore, a cautious approach to its disposal is essential to protect laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in a comprehensive understanding of the material's potential hazards and adherence to institutional and regulatory guidelines. All chemical waste is to be treated as hazardous unless explicitly determined otherwise.[5][6]

Key considerations before initiating disposal include:

  • Hazard Identification: Based on analogous compounds, 5-(Methoxymethyl)pyrimidin-2-amine should be presumed to be a hazardous substance.[1][3]

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste.[5][7][8]

  • Waste Minimization: Whenever possible, experimental designs should aim to minimize the generation of chemical waste.[8]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of 5-(Methoxymethyl)pyrimidin-2-amine waste.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be used if there is a risk of splashing.[9]

  • Skin Protection: Wear nitrile gloves for short-term contact. For more extended handling, consider more resistant gloves like neoprene or butyl rubber. A lab coat is also required.[9]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10][11]

  • Solid Waste:

    • Collect unadulterated solid 5-(Methoxymethyl)pyrimidin-2-amine in a designated, compatible, and clearly labeled hazardous waste container.[12]

    • Contaminated materials such as weighing boats, filter paper, and gloves should be collected in a separate, sealed container clearly labeled as "Hazardous Waste" with the chemical name.[12]

  • Liquid Waste:

    • Solutions containing 5-(Methoxymethyl)pyrimidin-2-amine should be collected in a dedicated, leak-proof, and chemically compatible container.[12]

    • Do not mix with other waste streams unless compatibility has been confirmed. Specifically, keep separate from strong acids, bases, and oxidizing agents.[9][11]

Container Management and Labeling

Proper container management is essential for safe storage and transport.

  • Container Integrity: Use containers that are in good condition and have a tightly fitting lid.[7][8] The container must be compatible with the chemical; for many organic compounds, glass or high-density polyethylene (HDPE) is suitable.

  • Labeling: All waste containers must be accurately and clearly labeled.[6][10] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-(Methoxymethyl)pyrimidin-2-amine"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name of the generating researcher and laboratory

Storage of Chemical Waste

Waste must be stored safely pending pickup by a licensed disposal service.

  • Location: Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[7][12]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[12]

  • Segregation: Store containers of 5-(Methoxymethyl)pyrimidin-2-amine waste away from incompatible materials.[11]

Disposal of Empty Containers

Empty containers that held 5-(Methoxymethyl)pyrimidin-2-amine must also be disposed of properly.

  • Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent (such as acetone or ethanol) to remove any residual chemical.[10]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous liquid waste.[10]

  • Container Disposal: After triple rinsing and removal or defacing of the original label, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[10][11]

Arranging for Final Disposal

The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed professional service.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department will have specific procedures for requesting a waste pickup.[7]

  • Documentation: Complete all required waste disposal forms accurately and completely.[6][12]

Emergency Procedures in Case of a Spill

In the event of an accidental release, immediate and appropriate action is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or highly hazardous spills, contact your institution's EHS for assistance.[7]

  • Contain the Spill: If safe to do so, use appropriate spill absorbents to contain the spill. Avoid creating dust if the spilled material is a solid.[1]

  • Clean-up:

    • Wear appropriate PPE.[1]

    • Carefully collect the spilled material and absorbent into a sealed container for hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-(Methoxymethyl)pyrimidin-2-amine.

DisposalWorkflow start Start: 5-(Methoxymethyl)pyrimidin-2-amine Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Decision workflow for the disposal of 5-(Methoxymethyl)pyrimidin-2-amine.

Quantitative Data Summary: Hazard Classifications of Analogous Compounds

The following table summarizes the hazard classifications for compounds structurally related to 5-(Methoxymethyl)pyrimidin-2-amine, providing a basis for its cautious handling.

Compound NameCAS NumberHazard ClassificationsReference
2-Amino-5-methoxypyrimidine13418-77-4Acute toxicity (Oral, Category 4), Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3)[3]
5-Amino-2-methoxypyridineNot specifiedHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[2]
4-Amino-2,6-dichloropyrimidine10132-07-7Acute Oral Toxicity (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific Target Organ Toxicity (Single Exposure) (Category 3)[1]
5-Bromo-2-methoxypyrimidine14001-66-2Harmful if swallowed, Causes skin irritation, Causes serious eye irritation[13]

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. University of New South Wales. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • PYRIMIDINE 99% MSDS. Loba Chemie. [Link]

  • 5-(methoxymethyl)pyrazin-2-amine — Chemical Substance Information. NextSDS. [Link]

  • 2-(2-methoxyethoxy)pyrimidin-5-amine — Chemical Substance Information. NextSDS. [Link]

  • 5-(4-Methoxy-2-methylphenyl)pyrimidin-2(1H)-one - Toxics Release Inventory. EPA. [Link]

  • Safety Data Sheet - 4,5-Dichloro-6-methylpyrimidin-2-amine. Angene Chemical. [Link]

  • Safety data sheet - 5-(Hydroxymethyl)furfural. CPAChem. [Link]

  • Hazardous Waste Disposal Procedures. University of Alabama at Birmingham. [Link]

  • 2-methoxy-N-methylpyrimidin-5-amine — Chemical Substance Information. NextSDS. [Link]

  • 5-(Methoxymethyl)-2-methylpyrimidin-4-amine. PASL. [Link]

  • 2-ethyl-5-(methoxymethyl)pyrimidin-4-amine — Chemical Substance Information. NextSDS. [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.